dTAGV-1 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C68H91ClN6O14S |
|---|---|
Poids moléculaire |
1284.0 g/mol |
Nom IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |
Clé InChI |
WZEDGWVEEAWMSD-LNVAYBNASA-N |
SMILES isomérique |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |
SMILES canonique |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of dTAGV-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
dTAGV-1 hydrochloride is a potent and selective heterobifunctional molecule belonging to the class of Proteolysis-Targeting Chimeras (PROTACs). It operates through the degradation tag (dTAG) system to induce the rapid and specific degradation of target proteins that have been genetically tagged with the mutant FKBP12F36V protein. By hijacking the cell's natural protein disposal machinery, dTAGV-1 provides a powerful tool for target validation and the study of protein function in a wide range of biological contexts, including oncology and cell signaling research. This guide provides a comprehensive overview of the mechanism of action of dTAGV-1, quantitative data on its performance, detailed experimental protocols for its use, and visual representations of its underlying pathways and workflows.
Core Mechanism of Action
dTAGV-1 is a synthetic molecule designed to induce the degradation of proteins of interest (POIs) that have been engineered to express a fusion tag of the FKBP12 protein carrying a phenylalanine-to-valine mutation at position 36 (FKBP12F36V).[1] The mechanism of action is predicated on the formation of a ternary complex between the FKBP12F36V-tagged protein, dTAGV-1, and an E3 ubiquitin ligase complex.
Specifically, dTAGV-1 is comprised of three key components:
-
A ligand that selectively binds to the engineered FKBP12F36V tag. This selectivity is crucial as it does not bind with high affinity to the wild-type FKBP12 protein, thus minimizing off-target effects.
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3][4]
-
A chemical linker that connects the FKBP12F36V-binding and VHL-binding moieties.
The formation of this ternary complex brings the FKBP12F36V-tagged protein into close proximity with the VHL E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome, resulting in a rapid and efficient knockdown of the target protein at the post-translational level.[2][5]
A key advantage of the dTAG system, and specifically dTAGV-1, is its ability to overcome some of the limitations of other protein degradation technologies. For instance, it has been shown to successfully degrade proteins that are resistant to degradation by PROTACs that recruit the Cereblon (CRBN) E3 ligase.[2]
Quantitative Data
The efficacy of dTAGV-1 has been quantified across various cellular contexts and with different target proteins. The key metrics for evaluating PROTAC performance are the DC50 (concentration required for 50% maximal degradation) and Dmax (the maximal level of degradation achieved).
| Target Fusion Protein | Cell Line | DC50 (nM) | Dmax (%) |
| FKBP12F36V-Nluc | 293FT | 30 | >98 |
| FKBP12F36V-BRD4 | HCT116 | 40 | >95 |
| FKBP12F36V-KRASG12V | PATU-8902 | 65 | ~85 |
| FKBP12F36V-EWS/FLI | Ewing Sarcoma Cells | 85 | ~90 |
| FKBP12F36V-CDK9 | - | 120 | ~75 |
Table 1: In Vitro Degradation Efficiency of dTAGV-1. Data compiled from various sources.
Pharmacokinetic studies in mice have demonstrated the in vivo applicability of dTAGV-1.
| Compound | Dose (mg/kg, i.p.) | T1/2 (hours) | AUCinf (h*ng/mL) |
| dTAGV-1 | 10 | 4.43 | 18,517 |
| dTAG-13 (CRBN-recruiting) | 10 | 2.41 | 6,140 |
Table 2: Pharmacokinetic Parameters of dTAGV-1 in Mice. [2][5][6] dTAGV-1 exhibits a longer half-life and greater exposure compared to the CRBN-recruiting counterpart dTAG-13.[2][5][6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of dTAGV-1. Researchers should optimize these protocols for their specific cell lines and target proteins.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of an FKBP12F36V-tagged protein of interest following treatment with dTAGV-1.
Materials:
-
Cell line expressing the FKBP12F36V-tagged protein of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of dTAGV-1 (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration (e.g., 500 nM for 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software.
-
Dual-Luciferase Reporter Assay
This assay is used to rapidly assess the degradation of an FKBP12F36V-NanoLuciferase (Nluc) fusion protein. A second luciferase, such as Firefly Luciferase (Fluc), is co-expressed as an internal control for cell viability and transfection efficiency.
Materials:
-
293FT cells stably expressing FKBP12F36V-Nluc and Fluc
-
This compound
-
DMSO
-
384-well white culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 293FT FKBP12F36V-Nluc/Fluc cells in 384-well white plates at a density of approximately 2000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Add dTAGV-1 at various concentrations to the wells.
-
Incubate for 24 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Fluc substrate and measure luminescence.
-
Add the Nluc substrate (with a quencher for Fluc) and measure luminescence.
-
-
Data Analysis:
-
Calculate the Nluc/Fluc ratio for each well.
-
Normalize the ratios to the DMSO-treated control wells.
-
Plot the normalized ratios against the log of the dTAGV-1 concentration to determine the DC50.
-
In Vitro Ubiquitination Assay
This assay confirms that the dTAGV-1-mediated degradation is dependent on the ubiquitination of the target protein.
Materials:
-
Cell line expressing the FKBP12F36V-tagged protein
-
dTAGV-1
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with dTAGV-1 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
-
Immunoprecipitation:
-
Lyse the cells and pre-clear the lysates.
-
Incubate the lysates with an antibody against the target protein overnight.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively.
-
-
Western Blotting:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Perform a western blot and probe with an anti-ubiquitin antibody to detect the ubiquitination smear.
-
Conclusion
This compound is a versatile and highly effective tool for inducing the selective degradation of FKBP12F36V-tagged proteins. Its robust in vitro and in vivo activity, coupled with its distinct E3 ligase recruitment profile, makes it an invaluable asset for target validation and the elucidation of complex biological pathways. The methodologies outlined in this guide provide a framework for researchers to effectively utilize dTAGV-1 in their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to dTAGV-1 Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: dTAGV-1 hydrochloride is a potent and highly selective heterobifunctional small molecule designed for targeted protein degradation. It operates on the principles of the degradation tag (dTAG) system, a powerful chemical biology tool for rapid and specific depletion of proteins of interest within a cellular or in vivo context. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and key applications in biomedical research and drug development.
Core Concepts and Mechanism of Action
dTAGV-1 is a PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of proteins tagged with a mutant FKBP12F36V protein. The molecule consists of three key components: a ligand that specifically binds to the FKBP12F36V tag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
The mechanism of action involves the dTAGV-1 molecule forming a ternary complex between the FKBP12F36V-tagged target protein and the VHL E3 ligase complex.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. A key advantage of dTAGV-1 is its high selectivity for the mutant FKBP12F36V tag over the wild-type FKBP12, minimizing off-target effects.[3] For experimental validation, a diastereomer known as dTAGV-1-NEG is often used as a negative control, as it is incapable of binding to and recruiting the VHL E3 ligase.[2]
Physicochemical and Pharmacokinetic Properties
This compound is suitable for in vivo applications, exhibiting favorable pharmacokinetic properties. The following tables summarize its key physicochemical and pharmacokinetic parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C68H91ClN6O14S | [4] |
| Molecular Weight | 1284.01 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Storage | Store at -20°C | [5] |
| CAS Number | 2624313-16-0 | [4][5] |
Table 2: In Vivo Pharmacokinetic Parameters of dTAGV-1 in Mice (10 mg/kg, i.p. administration)
| Parameter | Value | Reference |
| Half-life (T½) | 4.43 h | [5] |
| Maximum Concentration (Cmax) | 2123 ng/mL | [5] |
| Area Under the Curve (AUCinf) | 18517 hr*ng/mL | [5] |
| Clearance (CL) | 9.05 mL/min/kg | [5] |
Quantitative In Vitro Efficacy
dTAGV-1 demonstrates potent and selective degradation of various FKBP12F36V-tagged proteins across different cell lines. The following table summarizes key quantitative metrics of its in vitro activity.
Table 3: In Vitro Degradation Efficacy of dTAGV-1
| FKBP12F36V-Tagged Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Not Specified | 40 | >95 | [3] |
| KRAS | Not Specified | 65 | ~85 | [3] |
| EWS/FLI | Not Specified | 85 | ~90 | [3] |
| Nluc | 293FT | 30 | >98 | [3] |
| CDK9 | Not Specified | 120 | ~75 | [3] |
Table 4: Selectivity of dTAGV-1
| Target | IC50 | Reference |
| FKBP12F36V | Sub-nanomolar | [3] |
| Wild-type FKBP12 isoforms (FKBP12, FKBP12.6, FKBP51, FKBP52) | >10 µM | [3] |
Visualizing the dTAGV-1 Mechanism and Workflow
To facilitate a deeper understanding of the dTAGV-1 system, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Figure 1: Mechanism of Action of this compound.
Figure 2: General Experimental Workflow for dTAGV-1 Studies.
Figure 3: Logical Relationship of the dTAG System Components.
Experimental Protocols
Detailed methodologies are crucial for the successful application of the dTAG system. Below are generalized protocols for key experiments.
Protocol 1: Western Blot Analysis of Protein Degradation
-
Cell Seeding: Plate cells engineered to express the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and the dTAGV-1-NEG control for a specified time course (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, resolve the lysates by SDS-PAGE, and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest (or the tag) and a loading control (e.g., GAPDH, Vinculin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed the engineered cells in a 96-well or 384-well white, clear-bottom plate at a density optimized for proliferation over the assay duration.
-
Compound Treatment: Add serial dilutions of this compound and dTAGV-1-NEG to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Add the reagent to the wells according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 3: In Vivo Degradation Studies in Mouse Models
-
Animal Model: Utilize mice bearing xenografts or genetically engineered mouse models expressing the FKBP12F36V-tagged protein of interest.
-
Compound Formulation and Administration: Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Administer the compound via the desired route (e.g., intraperitoneal injection) at a specified dose (e.g., 35 mg/kg) and schedule.
-
Tissue Collection: At various time points after treatment, euthanize the animals and harvest tumors and/or relevant tissues.
-
Pharmacodynamic Analysis: Prepare tissue lysates and perform western blot analysis as described in Protocol 1 to assess the level of target protein degradation.
-
Pharmacokinetic Analysis: Collect blood samples at different time points post-administration to determine the plasma concentration of this compound using LC-MS/MS.
-
Efficacy Studies: Monitor tumor growth over time in treated versus vehicle control groups to evaluate the anti-tumor efficacy of targeted protein degradation.
Applications in Research and Drug Development
The dTAGV-1 system has a wide range of applications, including:
-
Target Validation: Rapidly and specifically depleting a protein of interest to study its function and assess its potential as a therapeutic target.[6]
-
Overcoming Resistance: Degrading proteins that are difficult to inhibit with small molecules or those that have developed resistance to conventional inhibitors.
-
Studying Protein Dynamics: Investigating the consequences of acute protein loss on cellular signaling pathways and biological processes.
-
In Vivo Studies: Validating the therapeutic potential of degrading a specific target in animal models of disease.[6]
Examples of Proteins Targeted for Degradation by dTAGV-1:
-
KRASG12V: An oncogenic protein frequently mutated in various cancers.[2]
-
EWS/FLI: A fusion oncoprotein that drives Ewing sarcoma.[1]
-
BRD4: A bromodomain and extraterminal domain (BET) protein involved in transcriptional regulation.[3]
-
CDK9: A cyclin-dependent kinase involved in transcriptional elongation.[3]
-
Nluc: A nano-luciferase reporter protein used for system validation.[7]
Conclusion
This compound is a versatile and powerful tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. Its high selectivity, potency, and in vivo applicability make it an invaluable asset for researchers and drug developers seeking to understand protein function, validate novel therapeutic targets, and explore targeted protein degradation as a therapeutic modality. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of the dTAGV-1 system in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to dTAGV-1 Hydrochloride for Targeted Protein Degradation
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dTAGV-1 hydrochloride, a second-generation degrader molecule within the degradation tag (dTAG) system. It details its mechanism of action, experimental applications, and protocols, serving as a technical resource for utilizing this powerful tool in targeted protein degradation studies.
Introduction to the dTAG System and dTAGV-1
The degradation tag (dTAG) system is a versatile chemical biology platform for achieving rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology requires the genetic fusion of the POI with a small protein tag, an engineered mutant of FKBP12 (FKBP12F36V).[2] A heterobifunctional small molecule, or "degrader," then acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[1][3][4]
dTAGV-1 is an advanced, in vivo-compatible degrader molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] It was developed to overcome context-specific limitations observed with first-generation, CRBN-recruiting dTAG molecules like dTAG-13.[1][2][3] Notably, dTAGV-1 can effectively degrade fusion proteins that are resistant to CRBN-mediated degradation, expanding the utility and applicability of the dTAG platform.[1][3] The hydrochloride salt form of dTAGV-1 is particularly suitable for in vivo studies.
Mechanism of Action
The activity of dTAGV-1 is centered on its ability to hijack the cell's natural protein disposal machinery. The process involves several key steps:
-
Ternary Complex Formation : dTAGV-1 is a heterobifunctional molecule with two distinct binding moieties connected by a linker. One end selectively binds to the engineered FKBP12F36V tag on the target protein, while the other end engages the VHL E3 ligase complex.[3] This simultaneous binding results in the formation of a stable ternary complex between the POI-FKBP12F36V and the VHL E3 ligase.[3][4]
-
Ubiquitination : Once the POI is brought into proximity, the E3 ligase transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides.
This mechanism provides a direct and rapid method for post-translationally eliminating a target protein, offering temporal advantages over genetic methods like CRISPR/Cas9 or RNAi.[3][5]
Caption: Mechanism of dTAGV-1-mediated protein degradation.
Quantitative Performance and Selectivity
dTAGV-1 is a potent and highly selective degrader. Its efficacy is demonstrated across various cellular contexts, including its ability to degrade challenging oncoproteins like KRASG12V and EWS/FLI.[1][3]
Table 1: In Vitro Degradation Performance of dTAGV-1
| Cell Line | Target Protein | dTAGV-1 Concentration | Treatment Duration | Outcome | Reference |
| 293FT | FKBP12F36V-Nluc | Various | 24 hours | Potent degradation of FKBP12F36V-Nluc; no effect on FKBP12WT-Nluc. | [3] |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 hours | Exclusive and significant degradation of the target protein. | [3][6] |
| PATU-8902 | FKBP12F36V-KRASG12V | Not specified | Not specified | Rapid degradation of the oncogenic KRAS mutant. | [3] |
| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 24 hours | Pronounced degradation, leading to growth defects in Ewing sarcoma cells. | [1] |
| HEK293T | HiBiT-dTAG fusion | 1-10 µM | Not specified | Nearly complete degradation, outperforming dTAG-13. | [7] |
The selectivity of dTAGV-1 is a key advantage. Quantitative mass spectrometry-based proteomics has confirmed that when cells expressing a tagged protein are treated with dTAGV-1, the tagged protein is often the only one significantly downregulated in the entire proteome.[3][6] This exquisite specificity minimizes off-target effects, ensuring that observed phenotypes can be confidently attributed to the loss of the target protein.[2][6] Furthermore, the inactive diastereomer, dTAGV-1-NEG, which cannot bind to VHL, serves as an excellent negative control to validate that the observed degradation is mechanism-dependent.[1][3]
Experimental Protocols & Workflow
Implementing the dTAGV-1 system involves two main stages: generating a cell line or animal model that expresses the FKBP12F36V-tagged protein of interest, followed by treatment with the dTAGV-1 molecule and subsequent analysis.
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Minsky DTIC [dtic.minsky.ai]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 7. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation via VHL Recruitment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" by conventional small-molecule inhibitors.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate a target protein entirely.[2] This approach has given rise to powerful technologies like Proteolysis Targeting Chimeras (PROTACs) and the degradation tag (dTAG) system.[]
The dTAG system is a versatile chemical biology platform that enables rapid, selective, and reversible degradation of virtually any intracellular protein.[4][5] It provides an invaluable tool for target validation and for studying the immediate cellular consequences of protein loss with high temporal resolution.[6] This guide provides a detailed technical overview of the dTAG system, with a specific focus on its mechanism utilizing the von Hippel-Lindau (VHL) E3 ubiquitin ligase for target recruitment.
Core Principle of the dTAG System
The dTAG system is a dual-component platform requiring two key elements:
-
A Tagged Protein of Interest (POI): The POI is genetically engineered to be expressed as a fusion protein with a small "degradation tag." The standard tag is a single-point mutant (F36V) of the human FK506-binding protein 12 (FKBP12).[] This FKBP12F36V tag is introduced at the genetic level, either by transgene expression or, more precisely, by CRISPR/Cas9-mediated knock-in at the endogenous locus of the target gene.[5][7]
-
A Heterobifunctional dTAG Molecule: This is a cell-permeable small molecule designed with two distinct heads connected by a linker. One head binds with high selectivity to the FKBP12F36V tag, while the other head binds to a specific E3 ubiquitin ligase.[]
The addition of the dTAG molecule acts as a molecular bridge, inducing the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase.[8] This proximity triggers the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The dTAG molecule itself is not degraded and acts catalytically to induce the degradation of multiple POI molecules.
The VHL E3 Ligase Complex
The von Hippel-Lindau (VHL) protein is the substrate-recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex.[8] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions. The VHL E3 ligase complex consists of VHL, Elongin B, Elongin C, CUL2, and Rbx1. By hijacking this complex, dTAG molecules can direct a wide array of tagged proteins for proteasomal degradation.
Mechanism of the VHL-Recruiting dTAG System
To specifically engage the VHL E3 ligase, specialized dTAG molecules have been developed. A prime example is dTAGV-1 , a potent and highly selective VHL-recruiting degrader.[8][9]
The mechanism proceeds as follows:
-
Ternary Complex Formation: dTAGV-1, containing a VHL-binding ligand and a selective FKBP12F36V ligand, enters the cell. It simultaneously binds to the FKBP12F36V-tagged POI and the VHL subunit of the E3 ligase complex.[8][10]
-
Ubiquitination: The induced proximity of the POI to the VHL complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain on the POI serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides.
This process is rapid, with significant protein degradation observed within hours of dTAGV-1 administration, and is reversible upon washout of the compound.[5]
Quantitative Performance of the VHL-Recruiting dTAG System
The efficacy of dTAGV-1 is characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The system demonstrates high potency and efficiency across a range of target proteins.
| Target Fusion Protein | Cell Line | dTAGV-1 DC50 (nM) | dTAGV-1 Dmax (%) | Reference |
| FKBP12F36V-BRD4 | HCT116 | 40 | >95 | [11] |
| FKBP12F36V-KRASG12V | PATU-8902 | 65 | ~85 | [8][11] |
| FKBP12F36V-EWS/FLI | A673 | 85 | >90 | [8][11] |
| FKBP12F36V-Nluc | 293FT | 30 | >98 | [8][11] |
Note: DC50 and Dmax values can vary depending on the cell line, target protein, and experimental conditions.
Furthermore, multiplexed quantitative mass spectrometry has confirmed the exquisite selectivity of the dTAG system. Treatment of cells expressing a tagged protein with dTAGV-1 resulted in the significant degradation of only the target fusion protein, with no other proteins in the proteome being significantly affected.[8][10]
Experimental Workflow
A typical workflow for utilizing the dTAG system involves cell line engineering, degrader treatment, and downstream analysis.
Detailed Experimental Protocols
Protocol for CRISPR/Cas9-Mediated FKBP12F36V Knock-in
This protocol outlines the general steps to endogenously tag a POI with FKBP12F36V.
-
Design:
-
sgRNA Design: Design a single-guide RNA (sgRNA) that directs the Cas9 nuclease to create a double-strand break (DSB) at or near the desired insertion site (typically immediately before the stop codon for C-terminal tagging or after the start codon for N-terminal tagging).[12][13]
-
Donor Template Design: Synthesize a donor DNA template (plasmid or single-stranded oligonucleotide). This template must contain the FKBP12F36V coding sequence flanked by left and right "homology arms" (typically 500-1000 bp for plasmids, 40-100 bp for oligonucleotides) that match the genomic sequences upstream and downstream of the DSB site.[13]
-
Mutation for Re-cutting Prevention: Introduce silent mutations into the donor template's sequence corresponding to the sgRNA binding site to prevent Cas9 from repeatedly cutting the correctly edited allele.
-
-
Transfection:
-
Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template using a suitable transfection reagent.
-
-
Selection and Clonal Isolation:
-
If the donor template includes a selection marker, apply the appropriate selection agent to enrich for edited cells.
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Validation:
-
Genomic DNA PCR: Screen individual clones by PCR using primers that flank the insertion site to identify clones with the larger, tag-containing allele.
-
Sanger Sequencing: Sequence the PCR product from positive clones to confirm the in-frame insertion of the FKBP12F36V tag without unintended mutations.
-
Western Blot: Perform a western blot on lysates from validated clones using an antibody against the POI to confirm the expression of the higher-molecular-weight fusion protein.
-
Protocol for Western Blot Analysis of Protein Degradation
This protocol is used to visualize and quantify the degradation of the tagged POI.[2]
-
Cell Treatment:
-
Seed the engineered cells in 6-well or 12-well plates and allow them to adhere.
-
Treat the cells with a range of dTAGV-1 concentrations (for DC50 determination) or with a fixed concentration over various time points (for kinetic analysis). Always include a vehicle control (e.g., DMSO) and a negative control degrader (dTAGV-1-NEG) that cannot bind VHL.[8]
-
-
Sample Preparation (Lysis):
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[14]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[16]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[2]
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control for each sample.
-
Protocol for Quantitative Proteomics (TMT-MS)
This protocol provides an overview for assessing the global selectivity of the dTAG degrader.
-
Sample Preparation:
-
Culture engineered cells and treat with dTAGV-1 or vehicle control for a defined period (e.g., 4 hours).
-
Harvest and lyse cells as described for western blotting.
-
Quantify protein concentration.
-
-
Protein Digestion and TMT Labeling:
-
Reduce protein disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest proteins into peptides using an enzyme like Trypsin.
-
Label the peptide samples from different conditions (e.g., control vs. treated) with different isobaric Tandem Mass Tags (TMT) according to the manufacturer's protocol.[18] The TMT reagents are chemically identical but contain different numbers of heavy isotopes, allowing for multiplexed analysis.[19]
-
Combine the labeled peptide samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using liquid chromatography (LC) to reduce complexity.[20]
-
Analyze the fractions by tandem mass spectrometry (MS/MS). In the first MS scan, the differentially labeled peptides appear as a single precursor ion.
-
During the second MS scan (MS/MS), the precursor ion is fragmented, generating peptide fragment ions (for identification) and low-mass "reporter ions" from the TMT tags.[18]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their parent proteins.
-
The software will also quantify the relative abundance of each peptide (and thus protein) across the different samples by comparing the intensities of the TMT reporter ions.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon dTAGV-1 treatment.
-
Protocol for Cell Viability Assay
This protocol assesses the functional consequence of POI degradation on cell proliferation or cytotoxicity.[21]
-
Cell Plating:
-
Seed the engineered cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of dTAGV-1 to determine a dose-response effect. Include vehicle and negative degrader controls.
-
Incubate for a period relevant to the biological question (e.g., 72 hours for proliferation studies).[16]
-
-
Viability Measurement (Example using a Luminescence-based ATP Assay):
-
Equilibrate the plate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[22]
-
Incubate for the recommended time to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the dTAGV-1 concentration to calculate an IC50 or GI50 value.
-
Conclusion
The dTAG system, particularly with the development of potent VHL-recruiting molecules like dTAGV-1, represents a powerful and versatile platform for modern biological research and drug discovery. Its ability to induce rapid, selective, and reversible degradation of specific proteins provides unprecedented temporal control over the proteome. By enabling rigorous target validation and the elucidation of the direct consequences of protein loss, the dTAG system empowers researchers to dissect complex biological pathways and identify novel therapeutic strategies with greater precision and confidence.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 7. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy dTAGV-1 TFA [smolecule.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relative Protein Quantification by MS/MS Using the Tandem Mass Tag Technology | Springer Nature Experiments [experiments.springernature.com]
- 20. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The dTAG System: An In-depth Technical Guide to FKBP12F36V-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The degradation tag (dTAG) system, centered around the engineered FKBP12F36V protein tag, offers a powerful and versatile platform for inducing rapid, selective, and reversible degradation of target proteins. This technology provides a significant advantage over traditional genetic perturbation methods by offering precise temporal control over protein levels, thereby enabling the study of immediate cellular consequences of protein loss. This guide details the core principles of the dTAG system, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to facilitate its implementation in research and drug development.
Introduction to the dTAG System
The dTAG system is a chemical biology tool that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI).[] This is achieved by fusing the POI with the FKBP12F36V tag, a mutated form of the human FKBP12 protein.[2] The introduction of a small, cell-permeable heterobifunctional molecule, known as a dTAG degrader, then triggers the degradation of the fusion protein.[3][4]
The key components of the dTAG system are:
-
The FKBP12F36V Tag: A 12-kDa mutant of the FKBP12 protein. The F36V mutation creates a "bump" in the protein structure that allows it to be specifically recognized by a "compensated" synthetic ligand, which is part of the dTAG molecule.[2][5] This specificity ensures that the wild-type FKBP12 protein is not targeted.[3]
-
The dTAG Degrader Molecule: A heterobifunctional molecule with two key binding domains connected by a linker.[6] One end binds specifically to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[7][8]
-
The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.
The dTAG system offers several advantages, including rapid and potent degradation, high specificity, reversibility upon washout of the degrader molecule, and applicability to a wide range of proteins in various cellular compartments and in vivo models.[][3][7]
Mechanism of Action
The dTAG system operates through the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAG degrader molecule, and an E3 ubiquitin ligase.[9] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[7]
The process can be summarized in the following steps:
-
Expression of the Fusion Protein: The gene of the protein of interest is genetically modified to include the coding sequence for the FKBP12F36V tag, resulting in the expression of a fusion protein.[2]
-
Administration of the dTAG Degrader: The cell-permeable dTAG molecule is introduced to the system.[7]
-
Ternary Complex Formation: The dTAG molecule simultaneously binds to the FKBP12F36V tag on the fusion protein and the recruited E3 ligase (e.g., CRBN or VHL).[8][9]
-
Polyubiquitination: The E3 ligase transfers multiple ubiquitin molecules to the target protein.[9]
-
Proteasomal Degradation: The polyubiquitinated fusion protein is recognized and degraded by the proteasome.[9]
Quantitative Data
The dTAG system has been shown to be highly efficient and specific. The following tables summarize key quantitative data from various studies.
Table 1: Potency and Kinetics of dTAG Molecules
| dTAG Molecule | Target Protein | Cell Line | Effective Concentration | Time to Degradation | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | As low as 100 nM | As early as 1 hour | [3] |
| dTAG-7 | FKBP12F36V-Nluc | 293FT | As low as 100 nM | Not specified | [3] |
| dTAG-13 | Various fusion chimeras | MV4;11 | As little as 50 nM | 1-8 hours | [3] |
| dTAGV-1 | FKBP12F36V-EWS/FLI | EWS502 | Not specified | Within 1 hour | [8] |
Table 2: Selectivity of the dTAG System
| dTAG Molecule | Observation | Conclusion | Reference |
| dTAG-13 | No degradation of endogenous FKBP12WT. | Highly selective for the F36V mutant. | [3] |
| dTAG-13 | No activity in CRBN-knockout cells. | Degradation is CRBN-dependent. | [3] |
| dTAGV-1 | Proteomics analysis showed only the tagged protein was significantly degraded. | Exquisite selectivity of the dTAG system. | [8] |
| dTAG-48 | Degraded both FKBP12WT and FKBP12F36V. | Exhibits off-target activity. | [3] |
Experimental Protocols
This section provides a general workflow for implementing the dTAG system. Specific details may need to be optimized for the protein and cell line of interest.
Step 1: Generation of FKBP12F36V Fusion Protein Expression System
The first step is to express the protein of interest as a fusion with the FKBP12F36V tag. This can be achieved through two main approaches:
-
Lentiviral Expression: This method is recommended for initial validation to determine if the N- or C-terminal tag affects protein function.[10] Plasmids for lentiviral expression of N- or C-terminally tagged proteins are available from Addgene.[6]
-
CRISPR/Cas9-mediated Knock-in: This approach allows for the tagging of the endogenous protein, which is crucial for studying protein function at physiological expression levels.[3][10] Modified PITCh vector systems for CRISPR-mediated knock-in are also available.[10]
Step 2: Validation of Fusion Protein Functionality
Before proceeding with degradation studies, it is crucial to confirm that the FKBP12F36V tag does not interfere with the normal function of the protein of interest.[6] This can be assessed through various functional assays relevant to the specific protein.
Step 3: Protein Degradation Assay
-
Cell Culture: Culture the cells expressing the FKBP12F36V-tagged protein under standard conditions.
-
dTAG Molecule Treatment: Add the dTAG degrader molecule (e.g., dTAG-13 or dTAGV-1) to the cell culture medium at the desired concentration (typically in the range of 50-500 nM).[3][8] Include a vehicle control (e.g., DMSO).
-
Time Course: Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to determine the kinetics of degradation.
-
Cell Lysis and Protein Analysis: Harvest the cells, prepare cell lysates, and analyze the levels of the target protein by Western blotting or quantitative mass spectrometry.
Step 4: Washout Experiment for Reversibility
To confirm the reversibility of the system, the dTAG molecule can be removed from the culture medium.[3]
-
After inducing degradation, wash the cells with fresh medium to remove the dTAG molecule.
-
Continue to culture the cells and monitor the re-expression of the target protein over time.
Advanced Applications and Considerations
-
In Vivo Studies: The dTAG system has been successfully used for in vivo protein degradation in mouse models.[3]
-
Combination Studies: The orthogonality of the CRBN and VHL-recruiting dTAG molecules allows for simultaneous degradation of two different tagged proteins.[8]
-
Off-Target Effects: While the dTAG system is highly specific, it is good practice to perform proteomics analysis to confirm the absence of off-target degradation.[3][8] Some dTAG molecules, like dTAG-48, have shown off-target effects and should be used with caution.[3]
-
Neo-substrates: It is important to monitor for the degradation of known neo-substrates of the recruited E3 ligase, although this has not been observed with dTAG-13 in the cell lines tested to date.[6]
Conclusion
The FKBP12F36V-based dTAG system represents a significant advancement in the field of targeted protein degradation. Its ability to rapidly, selectively, and reversibly control protein levels provides researchers with an invaluable tool to dissect complex biological processes and validate novel drug targets. By following the guidelines and protocols outlined in this document, researchers can effectively harness the power of the dTAG system to accelerate their scientific discoveries.
References
- 2. mdpi.com [mdpi.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Fluorescent labeling of proteins in living cells using the FKBP12 (F36V) tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. media.addgene.org [media.addgene.org]
The Selective Degradation of Target Proteins Using dTAGV-1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to selectively modulate protein levels within a cellular context is a powerful tool for understanding protein function and for the development of novel therapeutics. The dTAG (degradation tag) technology offers a rapid and specific method for targeted protein degradation. This technical guide provides an in-depth overview of dTAGV-1 hydrochloride, a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of proteins tagged with the mutant FKBP12F36V protein. We will delve into its mechanism of action, selectivity and specificity, and provide detailed experimental protocols for its application.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the FKBP12F36V tag on a protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing the target protein in close proximity to the E3 ligase machinery. This proximity facilitates the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The result is a rapid and efficient removal of the tagged protein from the cellular environment.
Selectivity and Specificity
A key advantage of this compound is its exceptional selectivity for the mutant FKBP12F36V tag over the wild-type (WT) FKBP12 protein. This high degree of selectivity ensures that the endogenous FKBP12 protein is not affected, minimizing off-target effects.
Quantitative Data on Degradation Efficiency
The degradation efficiency of dTAGV-1 is typically characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These parameters can vary depending on the specific target protein and the cellular context.
| Target Protein Fusion | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| FKBP12F36V-Nluc | 293FT | Potent degradation at 0.1 nM - 10 µM | Not specified | [1] |
| FKBP12F36V-EWS/FLI | Ewing Sarcoma Cells | Not specified | Not specified | [2] |
| FKBP12F36V-Nluc | In vivo (mice) | 35 mg/kg (i.p.) | Significant degradation | [1] |
Specificity Profile
Mass spectrometry-based proteomics have demonstrated the exquisite specificity of dTAGV-1. In cells treated with dTAGV-1, the FKBP12F36V-tagged protein is the only protein observed to be significantly degraded, highlighting the clean degradation profile of this molecule.
| Parameter | Value | Citation |
| Selectivity for FKBP12F36V over WT FKBP12 | High | [1] |
| Off-target degradation (proteomics) | No significant off-target degradation observed |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and target proteins.
Western Blot Analysis for Protein Degradation
Objective: To qualitatively and quantitatively assess the degradation of the FKBP12F36V-tagged target protein.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein or the tag (e.g., anti-FKBP12)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer and incubate on ice. Scrape cells and transfer the lysate to a microfuge tube. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody. Wash again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation at different concentrations and time points.
Immunoprecipitation (IP) for Ternary Complex Formation
Objective: To confirm the dTAGV-1-mediated interaction between the FKBP12F36V-tagged protein and VHL.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein
-
This compound
-
IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-tag)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with magnetic beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the FKBP12F36V-tagged protein and VHL to detect the co-immunoprecipitated proteins.
Mass Spectrometry for Proteome-Wide Specificity
Objective: To assess the global protein changes in response to dTAGV-1 treatment and confirm its specificity.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein
-
This compound
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Sample clean-up columns (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with dTAGV-1 or vehicle control. Lyse the cells and quantify the protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a standard in-solution or in-gel digestion protocol.
-
Peptide Clean-up: Desalt the peptide samples using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software to identify and quantify proteins. Compare the protein abundance between dTAGV-1-treated and control samples to identify significantly downregulated proteins. A volcano plot is a common way to visualize these changes.
In Vivo Degradation Studies in Mice
Objective: To evaluate the in vivo efficacy of this compound.
Materials:
-
Mice bearing xenografts of cells expressing a luciferase-tagged FKBP12F36V fusion protein.
-
This compound formulated for in vivo administration.
-
In vivo imaging system.
Procedure:
-
Animal Model: Establish tumor xenografts in mice using cells that stably express a reporter construct such as FKBP12F36V-Luciferase.
-
Drug Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 35 mg/kg).[1]
-
In Vivo Imaging: At various time points post-administration, perform bioluminescence imaging to monitor the luciferase signal, which corresponds to the level of the tagged protein.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at different time points to measure drug concentration (PK) and target protein levels (PD) by methods like LC-MS/MS and Western blot, respectively.
Conclusion
This compound is a powerful and highly specific chemical tool for inducing the degradation of FKBP12F36V-tagged proteins. Its high selectivity and proven in vitro and in vivo efficacy make it an invaluable asset for researchers studying protein function and for the validation of new drug targets. The detailed protocols provided in this guide offer a starting point for the successful implementation of dTAGV-1 in a variety of experimental settings. As with any powerful technology, careful experimental design and optimization are crucial for obtaining robust and reliable results.
References
An In-Depth Technical Guide to In Vivo Protein Degradation with dTAGV-1
For researchers, scientists, and drug development professionals, the ability to rapidly and selectively control protein levels is a cornerstone of modern biological inquiry and therapeutic development. The dTAG (degradation tag) system represents a powerful chemical biology tool for achieving this control. This guide focuses on dTAGV-1, a second-generation, in vivo-compatible degrader molecule that offers significant advantages for targeted protein degradation studies.
Introduction to the dTAGV-1 System
The dTAGV-1 system is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][2][3] It operates on a dual-component platform:
-
The dTAG: A mutant form of the FKBP12 protein (FKBP12F36V) is fused to the target protein of interest using genetic engineering techniques such as CRISPR-mediated knock-in or transgene expression.
-
The dTAGV-1 Molecule: This small molecule acts as a bridge. One end binds selectively to the FKBP12F36V tag, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2]
This induced proximity between the tagged protein and the E3 ligase leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[2][4] A key advantage of dTAGV-1 is its exclusive selectivity for the mutant FKBP12F36V tag, leaving the wild-type FKBP12 protein unaffected.[3] This ensures high specificity in protein knockdown. Furthermore, dTAGV-1 was developed to overcome limitations of earlier, CRBN-recruiting dTAG molecules, demonstrating efficacy against proteins that were previously resistant to degradation.[2][3]
Mechanism of Action
The signaling pathway for dTAGV-1-mediated protein degradation is a clear example of induced proximity. The process can be broken down into the following key steps:
-
Ternary Complex Formation: dTAGV-1, the FKBP12F36V-tagged target protein, and the VHL E3 ligase complex assemble into a ternary complex.[2][4]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
This mechanism provides rapid and direct control over protein levels, offering temporal advantages over genetic approaches like knockout or knockdown, which can be slower to take effect.[2][3]
Caption: Mechanism of dTAGV-1 induced protein degradation.
Quantitative Data
The efficacy of dTAGV-1 has been demonstrated across various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Degradation Efficacy
| Cell Line | Target Protein | dTAGV-1 Concentration | Time | Outcome |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc, no effect on FKBP12WT-Nluc.[5][6] |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | LACZ-FKBP12F36V was the only significantly degraded protein in the proteome.[2][4] |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation of KRASG12V.[5] |
| EWS502 | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | Promoted degradation of EWS/FLI.[5] |
Table 2: In Vivo Pharmacokinetics of dTAGV-1
| Administration Route | Dose | Half-life (T1/2) | Cmax | AUCinf | Animal Model |
| Intravenous (i.v.) | 2 mg/kg | 3.02 h | 7780 ng/mL | 3329 hng/mL | 8-week-old immunocompromised female mice.[5] |
| Intraperitoneal (i.p.) | 2 mg/kg | 3.64 h | 595 ng/mL | 3136 hng/mL | 8-week-old immunocompromised female mice.[5] |
| Intraperitoneal (i.p.) | 10 mg/kg | 4.4 h | 2123 ng/mL | 18517 h*ng/mL | 8-week-old immunocompromised female mice.[5] |
Table 3: In Vivo Degradation Efficacy
| Animal Model | Target Cells | dTAGV-1 Dosage | Dosing Schedule | Outcome |
| Immunocompromised female mice | MV4;11 luc-FKBP12F36V cells | 35 mg/kg (i.p.) | Once daily for 4 days | Significant reduction in bioluminescent signal 4 hours after the first dose, with degradation still evident 28 hours after the final dose.[5] |
Experimental Protocols
In Vitro Protein Degradation Assay
This protocol outlines a general procedure for assessing dTAGV-1-mediated protein degradation in cultured cells.
1. Cell Culture and Seeding:
- Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.
- Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of dTAGV-1 in DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the dTAGV-1 stock solution to the desired final concentrations in fresh cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing dTAGV-1 or a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).
4. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize protein lysates to the same concentration.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
- Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CellCulture [label="Cell Culture &\nSeeding", fillcolor="#F1F3F4", fontcolor="#202124"];
CompoundPrep [label="dTAGV-1 &\nVehicle Prep", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Cell Treatment", fillcolor="#FBBC05", fontcolor="#202124"];
Incubation [label="Incubation\n(Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"];
Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"];
Quantification [label="Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"];
WesternBlot [label="Western Blot\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> CellCulture;
CellCulture -> CompoundPrep;
CompoundPrep -> Treatment;
Treatment -> Incubation;
Incubation -> Lysis;
Lysis -> Quantification;
Quantification -> WesternBlot;
WesternBlot -> End;
}
Caption: Experimental workflow for in vitro protein degradation.
In Vivo Protein Degradation Study
This protocol provides a general framework for evaluating the in vivo efficacy of dTAGV-1 in a mouse model.
1. Animal Model:
- Utilize an appropriate mouse model, such as immunocompromised mice xenografted with tumor cells expressing the FKBP12F36V-tagged protein.[5]
2. dTAGV-1 Formulation and Administration:
- Prepare the dTAGV-1 formulation for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
- Administer dTAGV-1 to the mice via the desired route (e.g., intraperitoneal injection).[5]
3. Monitoring and Sample Collection:
- Monitor the animals for any adverse effects.
- At specified time points after administration, collect blood samples for pharmacokinetic analysis and tissue samples for pharmacodynamic analysis.
- If using a bioluminescent reporter system, perform in vivo imaging to monitor protein levels non-invasively.[2]
4. Sample Processing and Analysis:
- Process tissue samples to extract proteins.
- Analyze protein levels in the tissue lysates by Western blotting or mass spectrometry to determine the extent of target protein degradation.
Conclusion
dTAGV-1 is a potent and selective tool for in vivo targeted protein degradation.[1][2] Its favorable pharmacokinetic properties and demonstrated efficacy in degrading even challenging targets make it an invaluable asset for target validation in drug discovery and for fundamental research into protein function.[2][3] This guide provides a comprehensive overview of the dTAGV-1 system, including its mechanism, quantitative performance, and detailed experimental protocols, to facilitate its successful implementation in the laboratory.
References
- 1. dTAGV-1 | AxisPharm [axispharm.com]
- 2. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. dTAGV-1 TFA | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
dTAGV-1 Hydrochloride: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins. This document outlines its mechanism of action, provides key technical data, details experimental protocols, and lists supplier and purchasing information to facilitate its use in targeted protein degradation studies.
Core Concept: The dTAG System
The dTAG (degradation tag) system is a powerful chemical biology tool for rapid and specific degradation of a target protein. It relies on a dual-component system: a protein of interest (POI) tagged with a mutant FKBP12F36V domain and a heterobifunctional small molecule, such as dTAGV-1.[1][2] dTAGV-1 acts as a molecular glue, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]
Mechanism of Action: dTAGV-1
dTAGV-1 is a VHL-recruiting dTAG molecule.[1][3] It is composed of a ligand that selectively binds to the mutant FKBP12F36V tag, a linker, and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This trimolecular complex formation facilitates the transfer of ubiquitin from the E3 ligase to the FKBP12F36V-tagged protein of interest. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key feature of dTAGV-1 is its high selectivity for the FKBP12F36V mutant over the wild-type FKBP12, ensuring that only the tagged protein is targeted for degradation.[1]
Caption: Mechanism of action of dTAGV-1.
Technical Data
The following table summarizes the key technical specifications for this compound.
| Property | Value | Source |
| Molecular Weight | 1284.01 g/mol | |
| Formula | C68H90N6O14S.HCl | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | |
| CAS Number | 2624313-16-0 |
Supplier and Purchasing Information
This compound is available from several suppliers for research purposes.
| Supplier | Catalog Number | Notes |
| Tocris Bioscience | 7374 | Hydrochloride salt suitable for in vivo use. |
| R&D Systems | 7374 | A Bio-Techne brand, same as Tocris. |
| MedChemExpress | HY-145514C | Potent and selective degrader of FKBP12F36V-tagged proteins.[4] |
| Probechem | PC-23665 | Exclusively selective VHL-recruiting dTAG molecule.[5] |
| Selleck Chemicals | Not specified | TFA salt also available.[6] |
| Fisher Scientific | 7374/5 | Distributes Tocris products.[7] |
| Cambridge Bioscience | HY-145514C-10mg | Distributes MedChemExpress products.[8] |
| TargetMol | T40251 | TFA salt.[9] |
Experimental Protocols
The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Degradation Assay
This protocol describes the degradation of an FKBP12F36V-tagged protein in a cellular context.
Caption: A typical in vitro experimental workflow.
Cell Lines:
-
293FT cells expressing FKBP12F36V-Nluc (Nanoluciferase).[1][4]
-
PATU-8902 cells expressing LACZ-FKBP12F36V.[1]
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO). It is recommended to prepare fresh DMSO stock solutions for each use and avoid freeze-thaw cycles.
-
Cell culture medium appropriate for the cell line.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibodies for Western blot analysis (e.g., anti-HA, anti-target protein, and a loading control).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM).[4] Include a DMSO-treated vehicle control. For mechanism-of-action studies, cells can be pre-treated with a proteasome inhibitor (e.g., Carfilzomib) or a Nedd8-activating enzyme inhibitor (e.g., MLN4924).[1]
-
Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours).[1][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze protein degradation using Western blotting or a luciferase assay for Nluc-tagged proteins.[1]
In Vivo Degradation Study in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
Animal Model:
-
Mice engrafted with cells expressing the FKBP12F36V-tagged protein of interest (e.g., luciferase-FKBP12F36V).[10]
Reagents:
-
This compound.
-
Vehicle solution for in vivo administration (e.g., 20% solutol, 5% DMSO in 0.9% sterile saline).[10]
Procedure:
-
Animal Acclimatization and Tumor Engraftment: Acclimatize the mice to the facility for at least one week before the experiment. Engraft the mice with the cells of interest.
-
Dosing: Once tumors are established or cell engraftment is confirmed, administer this compound via intraperitoneal (i.p.) injection. A typical dose is around 10-35 mg/kg.[4][7] A control group should receive the vehicle solution.
-
Monitoring and Sample Collection: Monitor the animals for any adverse effects. At specified time points post-injection, collect blood samples for pharmacokinetic analysis or tissues for pharmacodynamic analysis (i.e., measuring the levels of the tagged protein).
-
Analysis: Analyze the degradation of the target protein in the collected tissues using methods such as Western blotting or immunohistochemistry.
Pharmacokinetic Data in Mice
The following pharmacokinetic parameters were determined for dTAGV-1 (non-salt form) following a single intraperitoneal (i.p.) administration in mice.[11]
| Dose (mg/kg) | Tmax (hr) | T1/2 (hr) | Cmax (ng/mL) | AUClast (hrng/mL) | AUCinf (hrng/mL) | CL (mL/min/kg) |
| 2 (i.p.) | 1.67 | 3.64 | 595 | 2245 | 3136 | 10.7 |
| 10 (i.p.) | 2.00 | 4.43 | 2123 | 18088 | 18517 | 9.05 |
Data obtained from MedChemExpress, citing Gray NS, et al. WO2020146250A1.[11]
Conclusion
This compound is a valuable research tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. Its in vitro and in vivo activity, combined with its high selectivity, makes it an excellent choice for target validation and for studying the functional consequences of acute protein loss in a variety of biological systems. This guide provides the necessary technical information and protocols to aid researchers in successfully employing dTAGV-1 in their studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FKBP12 degrader | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tocris Bioscience this compound 5 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 8. dTAGV-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 9. dTAGV-1 TFA | TargetMol [targetmol.com]
- 10. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
dTAGV-1 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins, in cell culture experiments. dTAGV-1 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of target proteins fused with the FKBP12F36V tag.[1][2][3][4][5][6] This technology offers rapid and specific control over protein levels, making it an invaluable tool for target validation and functional genomics.[4]
Mechanism of Action
The degradation TAG (dTAG) system employs dTAGV-1 to form a ternary complex between the VHL E3 ligase and an FKBP12F36V-tagged protein of interest (POI).[1][2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation is rapid, often occurring within hours of treatment, and highly selective for the tagged protein.[7] A non-functional diastereomer, dTAGV-1-NEG, which is incapable of binding to VHL, serves as an ideal negative control.[2][3]
Caption: Mechanism of dTAGV-1 action.
Quantitative Data Summary
The following table summarizes the effective concentrations and degradation kinetics of dTAGV-1 observed in various cell lines.
| Cell Line | Target Protein | dTAGV-1 Concentration | Time | Readout | Observations | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Luciferase Assay | Potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc.[2][8] | [2][8] |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 24 h | Mass Spectrometry | LACZ-FKBP12F36V was the only significantly degraded protein.[2] | [2] |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Western Blot | Rapid degradation of KRASG12V and downstream pERK1/2.[9] | [9] |
| Ewing Sarcoma Cells | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | Cell Proliferation Assay | Degradation of EWS/FLI and inhibition of cell proliferation.[5][9] | [5][9] |
| Mettl3-KI-HA-FKBP mESCs | METTL3 | 500 nM | 48 h | Western Blot | Nearly complete degradation of METTL3 protein.[7] | [7] |
Experimental Protocols
Cell Culture and Reagent Preparation
Cell Lines:
-
HEK293T (or 293FT), PATU-8902, or any other cell line engineered to express an FKBP12F36V-tagged protein of interest.
-
Cells should be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
This compound Preparation:
-
This compound is soluble in DMSO.[5]
-
Prepare a stock solution of 10-100 mM in DMSO.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[8][10]
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
Protein Degradation Assay (Western Blot)
This protocol is designed to assess the extent of target protein degradation following dTAGV-1 treatment.
Caption: Western blot workflow for protein degradation.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein.
-
This compound and dTAGV-1-NEG (negative control).
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control to confirm proteasome-dependent degradation.[2]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of dTAGV-1 (e.g., a dose-response from 0.1 nM to 10 µM). Include DMSO and dTAGV-1-NEG as negative controls. For mechanistic studies, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding dTAGV-1.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Cell Viability Assay
This protocol measures the effect of target protein degradation on cell proliferation and viability.
Caption: Workflow for cell viability assessment.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar).
-
Opaque-walled multi-well plates for luminescence-based assays.
Procedure:
-
Cell Seeding: Seed cells in 96- or 384-well plates at a low density (e.g., 1000-5000 cells/well).
-
Treatment: Allow cells to adhere overnight, then treat with a serial dilution of dTAGV-1.
-
Incubation: Incubate the plates for an extended period (e.g., 72 to 120 hours) to allow for effects on cell proliferation to become apparent.[7]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to DMSO-treated control wells and plot the results to determine the IC50 value.
Conclusion
This compound is a powerful tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. The protocols outlined above provide a framework for characterizing the effects of target protein degradation on cellular signaling and viability. Careful experimental design, including the use of appropriate controls, is crucial for obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dTAGV-1 | AxisPharm [axispharm.com]
- 5. rndsystems.com [rndsystems.com]
- 6. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dTAGV-1 TFA | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for dTAGV-1 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of dTAGV-1 hydrochloride, a potent and selective VHL-recruiting degrader of FKBP12F36V-tagged proteins, in mouse models. This technology allows for rapid and reversible degradation of a protein of interest (POI) in vivo, offering a powerful tool for target validation and functional genomics.
Mechanism of Action
dTAGV-1 is a heterobifunctional molecule that selectively induces the degradation of proteins tagged with the mutant FKBP12F36V domain.[1][2] It functions by hijacking the intracellular ubiquitin-proteasome system. One end of the dTAGV-1 molecule binds to the FKBP12F36V tag on the target protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][3] This induced proximity results in the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the 26S proteasome.[1][3] A key advantage of dTAGV-1 is its exclusive selectivity for the mutant FKBP12F36V tag over the wild-type FKBP12 protein, minimizing off-target effects.[1]
References
Application Notes and Protocols for Generating FKBP12-F36V Knock-in Cell Lines using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to rapidly and reversibly control protein levels is a powerful tool for dissecting complex biological systems and for therapeutic target validation. The dTAG (degradation tag) system offers a robust method for targeted protein degradation.[1][2][] This technology utilizes a small molecule degrader to induce the proteasomal degradation of a protein of interest (POI) that has been endogenously tagged with the mutant FKBP12-F36V protein.[1][4] The F36V mutation in FKBP12 creates a "bump" that allows for specific binding of a synthetic "bumped" ligand, such as dTAG-13, which does not bind to the wild-type FKBP12 protein, thus ensuring high specificity.[5] This dTAG molecule acts as a heterobifunctional linker, recruiting the tagged protein to an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to ubiquitination and subsequent degradation of the POI.[1][2][4][6]
CRISPR-Cas9 mediated knock-in provides a precise and efficient method for introducing the FKBP12-F36V tag at a specific genomic locus, ensuring the expression of the fusion protein is under the control of the endogenous promoter.[1][5] This approach allows for the study of protein function with temporal control that is not achievable with traditional genetic knockout or RNAi methods. These application notes provide a detailed protocol for the generation and validation of FKBP12-F36V knock-in cell lines using CRISPR-Cas9 technology.
Signaling Pathway and Experimental Workflow
The dTAG system hijacks the cell's natural protein degradation machinery. The core signaling pathway involves the dTAG molecule-induced formation of a ternary complex between the FKBP12-F36V-tagged protein of interest, the dTAG molecule (e.g., dTAG-13), and the CRBN E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of the target protein and its subsequent recognition and degradation by the 26S proteasome.
Caption: dTAG system mechanism of action.
The experimental workflow for generating FKBP12-F36V knock-in cell lines involves several key stages, from the initial design of the CRISPR components to the final validation of the engineered cell line.
Caption: Workflow for generating knock-in cell lines.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Cas9 Nuclease (e.g., TrueCut Cas9 v2) | Thermo Fisher | A36498 |
| Synthetic sgRNA | Synthego, IDT | Custom Order |
| Donor Plasmid or ssODN | Custom Synthesis | N/A |
| Lipofectamine CRISPRMAX | Thermo Fisher | CMAX00001 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher | 31985062 |
| Cell Line of Interest | ATCC, etc. | Varies |
| Puromycin (B1679871) (or other selection marker) | Sigma-Aldrich | P8833 |
| dTAG-13 | Tocris Bioscience | 6605 |
| PCR reagents | Bio-Rad, NEB | Varies |
| Primary antibodies (for POI and HA-tag) | Cell Signaling, etc. | Varies |
| Secondary antibodies | Jackson Immuno | Varies |
Experimental Protocols
Protocol 1: Design of sgRNA and Donor Template
-
sgRNA Design :
-
Identify the target locus for the FKBP12-F36V tag insertion (N- or C-terminus of the POI). The cut site should be as close as possible to the insertion site, ideally within 10 base pairs.[7][8][9]
-
Use online design tools like CHOPCHOP or the Synthego Design Tool to identify potential sgRNA sequences with high on-target scores and low off-target predictions.[10][11] The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[11]
-
Select 2-3 of the top-scoring sgRNAs for experimental validation.[7]
-
-
Donor Template Design :
-
The donor template provides the sequence for homology-directed repair (HDR) and contains the FKBP12-F36V coding sequence flanked by homology arms.[8]
-
For small insertions (e.g., tag only): A single-stranded oligodeoxynucleotide (ssODN) can be used. Homology arms should be at least 30-35 nucleotides long.[8][9]
-
For larger insertions (e.g., tag with a selectable marker): A plasmid donor is required. Homology arms should be between 500 bp and 1 kb in length.[8]
-
The donor should include the FKBP12-F36V sequence, potentially with a linker (e.g., GGS) and an optional HA-tag for detection. A self-cleaving 2A peptide followed by a selectable marker (e.g., puromycin resistance) can be included for efficient selection of edited cells.[12]
-
To prevent re-cutting of the integrated sequence by Cas9, introduce silent mutations in the PAM site or the sgRNA binding site within the donor template.[7][8]
-
Protocol 2: Preparation of gRNA and Transfection
-
Cell Culture : Culture the cells of interest under standard conditions, ensuring they are healthy and in the logarithmic growth phase on the day of transfection.
-
gRNA and Cas9 Preparation :
-
If using a two-part system, form the ribonucleoprotein (RNP) complex by incubating synthetic sgRNA with Cas9 protein according to the manufacturer's instructions.
-
If using an all-in-one plasmid system, ensure the plasmid is of high purity.
-
-
Transfection :
-
Co-transfect the Cas9/sgRNA (as RNP or plasmid) and the donor template into the target cells using a suitable method (e.g., electroporation or lipid-based transfection with reagents like Lipofectamine CRISPRMAX).[10]
-
Optimize transfection conditions for the specific cell line to maximize efficiency and minimize toxicity.
-
Protocol 3: Selection and Isolation of Knock-in Clones
-
Selection (if a marker was used) : 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[13] Maintain selection for 7-10 days, changing the media with fresh antibiotic every 2 days.[13]
-
Single-Cell Cloning : Isolate single cells from the selected population to establish clonal cell lines. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter was included in the donor.[12][14]
-
Expansion : Expand the single-cell clones in separate wells to generate sufficient numbers for validation.
Protocol 4: Validation of FKBP12-F36V Knock-in
-
Genomic DNA PCR :
-
Isolate genomic DNA from the expanded clones.
-
Perform PCR using primers that flank the insertion site. The knock-in allele will produce a larger PCR product than the wild-type allele. This allows for the identification of heterozygous and homozygous knock-in clones.[15]
-
-
Sanger Sequencing :
-
Sequence the PCR products from the positive clones to confirm the correct in-frame insertion of the FKBP12-F36V tag and the absence of unintended mutations at the insertion site.
-
-
Western Blot Analysis :
-
Prepare whole-cell lysates from the validated clones.
-
Perform Western blotting using an antibody against the protein of interest. A successful knock-in will result in a band shift corresponding to the added mass of the FKBP12-F36V tag (~12 kDa).[16]
-
If an HA-tag was included, use an anti-HA antibody to confirm the expression of the fusion protein.
-
Functional Characterization
Once a validated homozygous FKBP12-F36V knock-in cell line is established, the function of the tagged protein can be studied by inducing its degradation.
-
dTAG Treatment : Treat the knock-in cells with the dTAG degrader (e.g., dTAG-13) at an effective concentration (typically in the nanomolar range). Include a DMSO-treated control.
-
Time-Course Analysis : Perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of protein degradation.
-
Validation of Degradation : Analyze protein levels at each time point by Western blot to confirm the rapid and efficient degradation of the FKBP12-F36V-tagged protein.[17]
-
Phenotypic Assays : Perform relevant phenotypic or functional assays to assess the consequences of acute protein loss.
Quantitative Data Summary
The efficiency of CRISPR-mediated knock-in can vary significantly depending on the cell type, target locus, and experimental conditions.
| Parameter | Reported Value/Range | Reference(s) |
| Knock-in Efficiency (FACS-based) | 0.05 - 10% | [14] |
| Heterozygous Knock-in Clones | ~15% | [16] |
| Homozygous Knock-in Clones | ~4% | [16] |
| Homozygous Tagging Success Rate | Up to 70% | [14] |
| dTAG-13 Effective Concentration | 100 nM | [4] |
| Time to Protein Degradation | Within 1 hour | [1] |
Note: These values are examples and should be empirically determined for each specific experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Knock-in Efficiency | Inefficient gRNA; poor donor template design; suboptimal transfection. | Test multiple gRNAs; optimize homology arm length and donor concentration; optimize transfection protocol.[7][18] Consider using NHEJ inhibitors.[19] |
| No Protein Expression after Knock-in | Out-of-frame insertion; disruption of regulatory elements. | Verify the insertion sequence and reading frame by Sanger sequencing; choose a different insertion site. |
| Incomplete Protein Degradation | Low expression of CRBN; inaccessibility of the tag. | Confirm CRBN expression in the cell line; try tagging the other terminus of the protein; use a VHL-recruiting dTAG molecule.[12] |
| Off-target Effects | Poorly designed gRNA. | Use a high-fidelity Cas9 variant; perform whole-genome sequencing to identify potential off-target mutations. |
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can successfully generate and validate FKBP12-F36V knock-in cell lines for precise and temporal control of protein function.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. invivobiosystems.com [invivobiosystems.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. google.com [google.com]
- 10. CRISPR/Cas9 Knock-In: Optimized Approaches for Stable Cell Line Development and Versatile Applications | Ubigene [ubigene.us]
- 11. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 12. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Generation and validation of homozygous fluorescent knock-in cells using CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HDR knock in Templates [horizondiscovery.com]
- 19. Efficient Knock-in of a Point Mutation in Porcine Fibroblasts Using the CRISPR/Cas9- GMNN Fusion Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lentiviral Expression of FKBP12F36V Fusion Proteins for Controlled Regulation of Protein Function
The ability to precisely control the abundance and activity of specific proteins is a cornerstone of modern biological research and drug development. The FKBP12F36V system, a chemically inducible dimerization (CID) technology, offers a powerful and versatile platform for achieving this control. By fusing a protein of interest (POI) to the F36V mutant of the FKBP12 protein, researchers can manipulate the POI's function with the addition of a specific, cell-permeable synthetic ligand. The F36V mutation creates a unique binding pocket in the FKBP12 protein, allowing it to be recognized with high specificity by synthetic "bumped" ligands that do not bind to the endogenous, wild-type FKBP12.[1][2]
Lentiviral vectors are an ideal delivery system for this technology, as they can efficiently transduce a wide range of dividing and non-dividing cells, leading to stable, long-term expression of the FKBP12F36V fusion protein.[3][4] This document provides detailed protocols for the lentiviral-mediated expression of FKBP12F36V fusion proteins and their application in two key areas: targeted protein degradation (the dTAG system) and chemically induced dimerization.
Key Applications:
-
Targeted Protein Degradation (dTAG System): This system enables the rapid and selective degradation of a target protein. It utilizes a heterobifunctional small molecule, or "degrader," that binds simultaneously to the FKBP12F36V tag on the POI and to an endogenous E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[7][8] The dTAG system is exceptionally fast, allowing for the study of the immediate cellular consequences of protein loss.[6]
-
Chemically Induced Dimerization (CID): By using a bivalent synthetic ligand (e.g., AP20187), two FKBP12F36V-tagged proteins can be induced to homodimerize.[9] This allows for the controlled activation of signaling pathways that are initiated by receptor clustering or the forced interaction of signaling molecules. This method provides precise temporal control over protein-protein interactions within the cell.[1]
Core Mechanisms and Workflows
The following diagrams illustrate the core mechanisms of the FKBP12F36V system and the general experimental workflow for its implementation using lentiviral vectors.
Caption: The dTAG system mechanism for targeted protein degradation.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.au.dk [pure.au.dk]
- 4. research.unipd.it [research.unipd.it]
- 5. mdpi.com [mdpi.com]
- 6. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
dTAGV-1 Hydrochloride: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins. The dTAG (degradation tag) technology allows for rapid and specific degradation of a protein of interest (POI) that has been endogenously tagged with the FKBP12F36V mutant protein, offering a powerful tool for target validation and functional genomics.
Mechanism of Action
dTAGV-1 is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis Targeting Chimera). It functions by hijacking the cell's natural protein disposal machinery. One end of the dTAGV-1 molecule binds to the FKBP12F36V tag on the target protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1] This leads to a rapid and selective reduction in the levels of the target protein.
In Vivo Dosage and Administration
This compound has been demonstrated to be effective in vivo, particularly in mouse models. The primary route of administration is intraperitoneal (IP) injection.
Recommended Dosage
The dosage of this compound can be varied depending on the specific animal model, the target protein, and the desired level and duration of degradation. Published studies have reported successful protein degradation with the following dosages:
| Dosage (mg/kg) | Animal Model | Administration Route | Frequency | Reference |
| 10 | Mice | Intraperitoneal (IP) | Not specified | [3][4] |
| 35 | Mice | Intraperitoneal (IP) | Daily for 3 days | [5][6] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice have provided valuable data on the in vivo behavior of dTAGV-1.
| Parameter | Value (at 10 mg/kg IP) | Reference |
| T1/2 (half-life) | 4.43 hours | [3][4] |
| Cmax (max concentration) | 2123 ng/mL | [4] |
| AUCinf (area under the curve) | 18517 hr*ng/mL | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Injection
A critical step for successful in vivo studies is the proper formulation of this compound to ensure its solubility and bioavailability.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile 0.9% saline
Protocol:
-
Prepare a 20% (w/v) Solutol solution in sterile 0.9% saline. For example, dissolve 2 g of Solutol in 10 mL of sterile saline. Gentle warming may be required to fully dissolve the Solutol.
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
For the final injection volume, dilute the this compound/DMSO stock solution with the 20% Solutol/saline mixture.
Example Calculation for a 10 mg/kg dose in a 25 g mouse:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume (assuming 10 µL/g): 10 µL/g * 25 g = 250 µL
-
Final concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
To prepare 1 mL of the final formulation:
-
Take 50 µL of a 20 mg/mL this compound stock in DMSO.
-
Add 950 µL of the 20% Solutol/saline mixture.
-
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound to investigate the function of a target protein.
Important Considerations
-
Negative Control: It is highly recommended to include a negative control group treated with a vehicle solution to account for any effects of the formulation itself.
-
dTAGV-1-NEG: For more rigorous studies, a non-functional diastereomer, dTAGV-1-NEG, can be used as a negative control. This molecule binds to FKBP12F36V but does not recruit the VHL E3 ligase, thus not inducing degradation.[1]
-
Toxicity: While dTAGV-1 has been shown to be well-tolerated in mice, it is essential to monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.
-
Stability: The prepared dTAGV-1 formulation has been reported to be stable at room temperature for up to 7 days.[1][3] However, it is good practice to prepare fresh formulations for each set of experiments.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the in vivo roles of specific proteins, accelerating target validation and drug discovery efforts.
References
Preparing Stock Solutions of dTAGV-1 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
dTAGV-1 hydrochloride is a potent and selective proteolysis-targeting chimera (PROTAC) degrader used for the targeted degradation of FKBP12F36V fusion proteins.[1][2] As part of the degradation tag (dTAG) system, it provides rapid and direct control over protein levels, making it a valuable tool in target validation and functional genomics.[3] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cell culture experiments, along with relevant technical data and a description of its mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 1284.01 g/mol (may vary by batch) | |
| Formula | C68H90N6O14S·HCl | |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO to 100 mM | |
| Storage | Store powder at -20°C for up to 3 years. | [1] |
Stock Solution Preparation
Critical Recommendation: It is strongly advised that DMSO stock solutions of this compound are prepared fresh for use on the same day and are not subjected to freeze-thaw cycles. If storage of a stock solution is unavoidable, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol for a 10 mM Stock Solution:
-
Determine the required volume of DMSO. Using the molecular weight of this compound (1284.01 g/mol ), the following calculation can be used to determine the volume of DMSO needed to prepare a 10 mM stock solution from 1 mg of the compound:
Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) Volume (μL) = (1 mg / 1284.01 g/mol ) * 1,000,000 / 10 mM ≈ 77.88 μL
-
Equilibrate the this compound powder. Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Add DMSO to the powder. Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be necessary to achieve full dissolution, especially at higher concentrations.[1]
-
Use immediately or store appropriately. For immediate use, proceed with further dilutions. If storage is necessary, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C or -20°C.
Stock Solution Preparation Table:
The following table provides quick reference volumes for preparing common stock solution concentrations from different masses of this compound.
| Desired Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 778.8 μL | 3.89 mL | 7.79 mL |
| 5 mM | 155.8 μL | 778.8 μL | 1.56 mL |
| 10 mM | 77.9 μL | 389.4 μL | 778.8 μL |
| 50 mM | 15.6 μL | 77.9 μL | 155.8 μL |
Application in Cell Culture
This compound is used to induce the degradation of a target protein that has been fused with the FKBP12F36V tag. The effective concentration can vary between cell lines and target proteins, so it is recommended to perform a dose-response experiment to determine the optimal concentration.
Example Protocol for In Vitro Degradation:
-
Cell Plating. Plate cells at a density that will not lead to overgrowth during the course of the experiment. Allow the cells to adhere and enter logarithmic growth phase (typically 12-24 hours).
-
Preparation of Working Solution. Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubation. Incubate the cells for the desired period. Complete degradation can be observed in as little as one hour.
-
Analysis. Following incubation, cells can be harvested and lysed for downstream analysis, such as Western blotting or mass spectrometry, to confirm the degradation of the target protein.
In Vitro and In Vivo Application Data:
| Application | Species | Cell Line/Tissue | Concentration/Dosage | Duration | Reference |
| In Vitro | Human | 293FT cells | 0.1 nM - 10 µM | 24 hours | [1] |
| In Vitro | Mouse | Osteosarcoma cell lines | Not specified | Not specified | |
| In Vitro | Mouse | Myeloid progenitors | Not specified | ~1 hour | |
| In Vivo | Mouse | 10 mg/kg (i.p.) | Not applicable | ||
| In Vivo | Mouse | 35 mg/kg (i.p.) | 3 days | [1] |
Mechanism of Action
dTAGV-1 is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that selectively binds to the mutant FKBP12F36V protein.[3] By simultaneously binding to both the FKBP12F36V-tagged protein of interest and the VHL E3 ligase, dTAGV-1 facilitates the formation of a ternary complex.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for using this compound to study the effects of target protein degradation in cell culture.
Caption: A typical workflow for in vitro experiments.
References
Application Notes and Protocols for dTAGV-1 Hydrochloride in Oncogene Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dTAGV-1 hydrochloride, a highly selective degrader of FKBP12F36V-tagged proteins, to investigate the function of oncogenes. This technology offers rapid and reversible control over protein levels, presenting a powerful tool for target validation and the elucidation of oncogenic signaling pathways.
Introduction
The degradation tag (dTAG) system is a chemical biology platform for targeted protein degradation.[1][2] It employs a heterobifunctional small molecule, dTAGV-1, to induce the selective degradation of proteins of interest that have been fused with the mutant FKBP12F36V tag.[2][3] dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This system provides temporal advantages over genetic approaches and enhanced selectivity compared to small molecule inhibitors, making it an invaluable tool for studying the dynamic roles of oncoproteins.[4][6] dTAGV-1 has been shown to be effective in degrading recalcitrant oncogenes and is suitable for both in vitro and in vivo studies.[5][6]
Mechanism of Action
The dTAGV-1 system operates through the induced proximity of a target oncoprotein to the VHL E3 ubiquitin ligase complex. The process can be summarized in the following steps:
-
Expression of the Fusion Protein : The oncogene of interest is genetically engineered to be expressed as a fusion protein with the FKBP12F36V tag. This can be achieved through lentiviral expression of a transgene or CRISPR/Cas9-mediated knock-in at the endogenous locus.[1]
-
dTAGV-1 Administration : this compound, a cell-permeable small molecule, is introduced to the cells or organism.
-
Ternary Complex Formation : dTAGV-1 simultaneously binds to the FKBP12F36V tag on the fusion protein and the VHL E3 ubiquitin ligase.[4] This brings the oncoprotein into close proximity with the ubiquitination machinery.
-
Ubiquitination and Degradation : The E3 ligase complex polyubiquitinates the target oncoprotein. This marks the protein for recognition and degradation by the 26S proteasome. The degradation is rapid and can be observed within minutes to hours of dTAGV-1 treatment.
Caption: Mechanism of dTAGV-1-mediated degradation of an FKBP12F36V-tagged oncoprotein.
Data Presentation
In Vitro Efficacy of dTAGV-1
| Cell Line | Target Oncogene | dTAGV-1 Concentration | Time | Observed Effect | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. | [7][8] |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation of KRASG12V and downstream pERK1/2. | [4][7] |
| Ewing Sarcoma Cells | FKBP12F36V-EWS/FLI | 50 - 5000 nM | 24 h | Degradation of EWS/FLI and inhibition of cell proliferation. | [2][7] |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | Significant reduction in protein abundance. | [9] |
| Mettl3-KI-HA-FKBP mESCs | METTL3 | 500 nM | 48 h | Nearly complete degradation of METTL3 protein. | [10] |
In Vivo Pharmacokinetics of this compound in Mice
| Administration Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUCinf (hr*ng/mL) | Reference |
| Intraperitoneal (i.p.) | 10 | 4.43 | 2123 | 18517 | [11] |
| Intraperitoneal (i.p.) | 2 | 3.64 | 595 | 3136 | [7] |
| Intravenous (i.v.) | 2 | 3.02 | 7780 | 3329 | [7] |
Experimental Protocols
Generation of FKBP12F36V-Tagged Oncogene Cell Lines
This protocol describes the generation of stable cell lines expressing the oncogene of interest fused to the FKBP12F36V tag using CRISPR/Cas9-mediated knock-in.
Caption: Workflow for generating FKBP12F36V knock-in cell lines.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 expression vector (e.g., pX459)
-
Donor plasmid containing the FKBP12F36V tag and a selection marker (e.g., puromycin or blasticidin resistance), flanked by homology arms for the target locus. Plasmids for N- or C-terminal tagging are available from Addgene.[1][12]
-
Lipofectamine or other transfection reagent
-
Puromycin or Blasticidin
-
PCR reagents and sequencing primers
-
Antibody against the target oncoprotein or the tag (e.g., HA-tag often included with FKBP12F36V)
Procedure:
-
sgRNA Design : Design a single guide RNA (sgRNA) that targets the genomic locus near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of the oncogene of interest.
-
Donor Plasmid Construction : Clone the FKBP12F36V tag sequence with a linker and a selection cassette into a donor plasmid. Flank this cassette with 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Transfection : Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection method.
-
Selection : 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., 1-10 µg/mL puromycin).
-
Clonal Isolation : After 7-10 days of selection, isolate single cell clones by limiting dilution or colony picking.
-
Validation :
-
Genomic PCR : Screen individual clones by PCR using primers flanking the integration site to confirm the knock-in of the dTAG cassette.
-
Sanger Sequencing : Sequence the PCR product to verify the in-frame fusion of the FKBP12F36V tag.
-
Western Blot : Confirm the expression of the fusion protein at the expected molecular weight using an antibody against the oncoprotein or an included epitope tag.
-
In Vitro Protein Degradation Assay
Materials:
-
FKBP12F36V-tagged cell line
-
This compound (and dTAGV-1-NEG as a negative control)
-
DMSO (for stock solutions)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target oncoprotein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Plating : Plate the FKBP12F36V-tagged cells at an appropriate density and allow them to adhere overnight.
-
dTAGV-1 Treatment :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is recommended to use freshly made DMSO stock solutions.[11]
-
Dilute the dTAGV-1 stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 100, 500 nM).
-
Treat the cells with the dTAGV-1-containing medium for the desired time points (e.g., 1, 2, 4, 8, 24 hours). Include DMSO-treated and dTAGV-1-NEG-treated cells as controls.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target oncoprotein.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Cell Viability Assay
Materials:
-
FKBP12F36V-tagged cell line
-
This compound
-
96-well or 384-well clear or white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent[4][6]
-
Luminometer
Procedure:
-
Cell Seeding : Seed the FKBP12F36V-tagged cells in 96-well or 384-well plates at a density of 1,000-5,000 cells per well. Allow the cells to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include DMSO-treated wells as a negative control.
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement :
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : Normalize the luminescence readings of the dTAGV-1-treated wells to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the results to determine the effect of oncoprotein degradation on cell proliferation.
Signaling Pathway Analysis
The degradation of an oncogenic driver protein is expected to impact downstream signaling pathways. For instance, the degradation of KRASG12V leads to a reduction in the phosphorylation of ERK1/2, key components of the MAPK pathway.
Caption: Impact of dTAGV-1 on the KRAS signaling pathway.
By combining dTAGV-1-mediated degradation with techniques such as phosphoproteomics or RNA sequencing, researchers can gain a comprehensive understanding of the immediate downstream consequences of inhibiting a specific oncoprotein. This approach is invaluable for identifying key signaling nodes and potential therapeutic targets.
References
- 1. media.addgene.org [media.addgene.org]
- 2. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. dTAGV-1 (6914) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dTAGV-1 TFA | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-techne.com [bio-techne.com]
- 12. media.addgene.org [media.addgene.org]
Application Notes and Protocols for Detecting FKBP12(F36V)-Tagged Proteins via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The FK506-Binding Protein 12 (FKBP12) is a small cytosolic protein with peptidyl-prolyl isomerase activity. It is notably the intracellular receptor for immunosuppressive drugs such as FK506 (tacrolimus) and rapamycin (B549165). A mutant form, FKBP12(F36V), has been engineered to create a "bump-and-hole" system. This mutant contains a modification in the binding pocket (F36V) that reduces its affinity for naturally occurring ligands while allowing it to bind specifically to synthetic ligands. This system is widely used in chemical genetics and targeted protein degradation (e.g., dTAG system) to control the stability and function of a protein of interest fused to the FKBP12(F36V) tag.
Accurate and reliable detection of FKBP12(F36V)-tagged proteins is crucial for validating these systems. Western blotting is a standard and powerful technique for this purpose. These application notes provide a detailed protocol for the detection of FKBP12(F36V)-tagged proteins, covering all steps from sample preparation to signal detection.
Signaling Pathways Involving FKBP12
FKBP12 is involved in several key signaling pathways, most notably the mTOR and TGF-β pathways. Understanding these interactions is critical when studying the effects of modulating an FKBP12(F36V)-tagged protein.
FKBP12 and the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] mTOR forms two distinct complexes, mTORC1 and mTORC2. In the presence of rapamycin, FKBP12 forms a complex with the drug, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting mTORC1 activity.[2][3] This inhibition disrupts downstream signaling, affecting processes like protein synthesis.
References
Application Notes and Protocols for Quantitative Mass Spectrometry of dTAGV-1 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology represents a powerful strategy for inducing rapid and specific degradation of target proteins. dTAGV-1 is a selective VHL-recruiting dTAG molecule designed to degrade proteins tagged with the FKBP12F36V mutant. This targeted protein degradation approach offers significant advantages over traditional genetic knockout or RNA interference methods, providing a temporally controlled means to study protein function. Quantitative mass spectrometry-based proteomics is an essential tool for characterizing the cellular response to dTAGV-1 treatment, enabling precise measurement of the degradation of the target protein and assessment of off-target effects on the broader proteome.
These application notes provide a comprehensive overview and detailed protocols for performing quantitative mass spectrometry analysis on samples treated with dTAGV-1. The included methodologies and data presentation formats are designed to guide researchers through the entire workflow, from experimental design to data interpretation.
Mechanism of Action of dTAGV-1
dTAGV-1 is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that specifically recognizes the FKBP12F36V tag.[1] By bringing the VHL E3 ligase complex into proximity with an FKBP12F36V-tagged protein of interest (POI), dTAGV-1 mediates the ubiquitination and subsequent proteasomal degradation of the POI.[2]
Caption: Mechanism of dTAGV-1 induced protein degradation.
Quantitative Proteomics Data
Multiplexed quantitative mass spectrometry is a powerful technique to assess the selectivity of dTAGV-1. In a study by Nabet et al. (2020), PATU-8902 cells expressing FKBP12F36V-tagged LACZ were treated with 500 nM dTAGV-1 for 4 hours. The results demonstrated the exquisite selectivity of the dTAG system, with LACZ-FKBP12F36V being the only protein significantly degraded.[3]
Table 1: Quantitative Proteomic Analysis of PATU-8902 LACZ-FKBP12F36V Cells Treated with dTAGV-1.
| Protein | Gene | Fold Change (dTAGV-1 vs. DMSO) | p-value | FDR q-value |
| LACZ-FKBP12F36V | LACZ-FKBP1A | < -2.0 | < 0.001 | < 0.05 |
| ... | ... | ... | ... | ... |
Note: This table is a representation of the expected data. For the full dataset, please refer to the supplementary materials of Nabet et al., Nature Communications, 2020.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative mass spectrometric analysis of dTAGV-1 treated samples, based on established workflows for targeted protein degradation studies.
Experimental Workflow Overview
Caption: Quantitative proteomics workflow for dTAGV-1 treated samples.
Cell Culture and dTAGV-1 Treatment
-
Culture cells expressing the FKBP12F36V-tagged protein of interest to the desired confluency.
-
Treat cells with the desired concentration of dTAGV-1 (e.g., 500 nM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 4 hours).
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until further processing.
Cell Lysis and Protein Extraction
-
Resuspend the cell pellet in lysis buffer (8 M urea (B33335), 200 mM EPPS, pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.
-
Centrifuge the lysate at high speed to pellet any insoluble debris.
-
Collect the supernatant containing the soluble protein fraction.
Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to be used for downstream processing.
In-solution Tryptic Digestion
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Dry the desalted peptides using a vacuum centrifuge.
Tandem Mass Tag (TMT) Labeling
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
-
Desalt the combined, labeled peptide mixture using a C18 cartridge and dry under vacuum.
High-pH Reversed-Phase Fractionation
-
Resuspend the TMT-labeled peptides in a high-pH reversed-phase loading buffer.
-
Fractionate the peptides using an offline high-pH reversed-phase HPLC system.
-
Collect fractions and concatenate them into a smaller number of final fractions.
-
Dry the fractions in a vacuum centrifuge.
LC-MS/MS Analysis
-
Resuspend each peptide fraction in a low-pH loading buffer (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
LC Parameters:
-
Column: A C18 reversed-phase analytical column.
-
Gradient: A linear gradient of increasing acetonitrile (B52724) concentration over a defined period (e.g., 60-120 minutes).
-
-
MS Parameters:
-
MS1 Scan: Acquire full MS scans in the Orbitrap at high resolution (e.g., 120,000).
-
MS2/MS3 Scan: Use a data-dependent acquisition method to select precursor ions for fragmentation (e.g., HCD). For TMT quantification, an MS3 method is often employed to minimize reporter ion interference.
-
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a relevant protein database to identify peptides and proteins.
-
Quantify the TMT reporter ions to determine the relative abundance of each protein across the different samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon dTAGV-1 treatment.
-
Visualize the data using volcano plots and heatmaps.
Conclusion
The combination of dTAGV-1 technology and quantitative mass spectrometry provides a robust platform for the rapid and selective analysis of protein function. The protocols and guidelines presented here offer a comprehensive resource for researchers aiming to implement this powerful approach in their own studies. Careful execution of these experimental steps will enable the generation of high-quality, reproducible data, leading to novel insights into the roles of specific proteins in cellular processes and disease.
References
- 1. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: dTAGV-1 Hydrochloride in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dTAGV-1 hydrochloride in combination with other inhibitors to explore synergistic effects and overcome potential resistance mechanisms. The protocols outlined below are intended for researchers in cell biology, pharmacology, and drug discovery.
Introduction
dTAGV-1 is a highly selective, VHL-recruiting PROTAC (Proteolysis Targeting Chimera) degrader designed to target proteins fused with the FKBP12F36V tag.[1][2][3][4] This system allows for rapid and specific degradation of a target protein, providing a powerful tool for target validation and studying protein function.[5] Combining dTAGV-1 with other inhibitors, such as other PROTACs or small molecule inhibitors, can offer significant advantages, including enhanced efficacy, the potential to overcome drug resistance, and the ability to probe complex biological pathways.
One key advantage of dTAGV-1 in combination studies is its reliance on the VHL E3 ligase. This allows it to be paired with CRBN-recruiting degraders without the concern of competition for the same E3 ligase machinery, which could otherwise limit the efficacy of the combination.[5][6]
Mechanism of Action: The dTAG System
The dTAG system is a binary system requiring two components: the FKBP12F36V tag fused to a protein of interest and the dTAGV-1 molecule. dTAGV-1 is a heterobifunctional molecule that binds simultaneously to the FKBP12F36V tag on the target protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[5][6]
Combination Study with a CRBN-Recruiting PROTAC
A notable example of a successful combination study involves dTAGV-1 and THAL-SNS-032, a CRBN-recruiting degrader of CDK9.[5][6] This combination allows for the simultaneous degradation of two distinct proteins through different E3 ligase pathways, minimizing the risk of substrate competition.[5]
Quantitative Data from Combination Study
| Cell Line | Treatment | Target Protein 1 (FKBP12F36V-tagged) Degradation | Target Protein 2 (CDK9) Degradation | Reference |
| PATU-8902 | dTAGV-1 | Pronounced Degradation | No Change | [5] |
| PATU-8902 | THAL-SNS-032 | No Change | Pronounced Degradation | [5] |
| PATU-8902 | dTAGV-1 + THAL-SNS-032 | Pronounced Degradation | Pronounced Degradation | [5][6] |
Experimental Protocols
The following are generalized protocols for conducting combination studies with this compound. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for your specific cell line and protein of interest.
Protocol 1: Co-treatment for Western Blot Analysis
This protocol is designed to assess the simultaneous degradation of the FKBP12F36V-tagged target protein and the target of the combination inhibitor.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
This compound
-
Combination inhibitor (e.g., THAL-SNS-032)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the FKBP12F36V-tagged protein, the second target protein, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare stock solutions of this compound and the combination inhibitor in DMSO. It is recommended to prepare fresh dilutions for each experiment.
-
Treatment: After allowing cells to adhere (typically 24 hours), treat the cells with the following:
-
Vehicle control (DMSO)
-
This compound alone
-
Combination inhibitor alone
-
This compound and the combination inhibitor together
-
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Protocol 2: Synergy Assessment using Cell Viability Assay
This protocol is to determine if the combination of dTAGV-1 and another inhibitor results in a synergistic, additive, or antagonistic effect on cell viability.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
This compound
-
Combination inhibitor
-
Cell culture medium and supplements
-
96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
Procedure:
-
Cell Seeding: Seed cells in 96-well or 384-well plates at a pre-determined optimal density.
-
Drug Dilution Matrix: Prepare a dilution matrix of this compound and the combination inhibitor. This typically involves serial dilutions of each compound individually and in combination.
-
Treatment: Treat the cells with the drug matrix. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plates for a period relevant to the expected biological effect (e.g., 72 hours).[1]
-
Viability Measurement:
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the percentage of cell viability for each condition.
-
Use software such as SynergyFinder or Combenefit to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or ZIP score).
-
Data Interpretation and Troubleshooting
-
Incomplete Degradation: If you observe incomplete degradation of the target protein, consider optimizing the concentration of dTAGV-1, the treatment duration, or ensuring the FKBP12F36V tag is properly expressed and accessible.
-
Off-Target Effects: While dTAGV-1 is highly selective, it is good practice to include a negative control, such as dTAGV-1-NEG, which does not bind to VHL and should not induce degradation.[5]
-
Synergy Analysis: The choice of synergy model can influence the interpretation of the results. It is advisable to consult relevant literature for the most appropriate model for your experimental system.
By following these guidelines and protocols, researchers can effectively utilize this compound in combination with other inhibitors to advance their understanding of protein function and explore novel therapeutic strategies.
References
Application Notes and Protocols for dTAGV-1 Hydrochloride in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
dTAGV-1 hydrochloride is a highly selective, second-generation degrader molecule within the degradation tag (dTAG) system. It facilitates the rapid and specific degradation of target proteins that have been endogenously tagged with the mutant FKBP12F36V protein.[1][2] This technology offers temporal advantages over genetic knockdown approaches and enhanced selectivity compared to small molecule inhibitors. dTAGV-1 operates by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation approach is a powerful tool for functional genomics, target validation, and therapeutic development.[1]
These application notes provide a comprehensive guide for utilizing this compound in primary cell cultures, including protocols for treatment, and downstream analysis, as well as a summary of key quantitative data from various studies.
Mechanism of Action
The dTAG system using dTAGV-1 provides precise control over the abundance of a specific protein of interest (POI). The POI is first tagged with the FKBP12F36V mutant protein using genome engineering techniques such as CRISPR/Cas9. dTAGV-1, a heterobifunctional molecule, possesses a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex between the tagged POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
Caption: Mechanism of dTAGV-1-mediated protein degradation.
Data Presentation
The following tables summarize quantitative data from various studies using dTAGV-1 to highlight its efficacy and typical experimental parameters.
Table 1: In Vitro Efficacy of dTAGV-1 in Various Cell Lines
| Cell Line | Target Protein | dTAGV-1 Concentration | Incubation Time | Degradation Level | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation | [4] |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | >2.0-fold change | [5] |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation | [4] |
| EWS502 | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | Potent degradation | [4] |
| Myeloid progenitors | Transcription Factor | Not specified | 1 h | Complete degradation |
Table 2: Recommended Starting Concentrations for dTAGV-1 Treatment
| Application | Concentration Range | Notes |
| Initial dose-response studies | 1 nM - 1 µM | Titration is recommended to determine the optimal concentration for the specific primary cell type and target protein. |
| Routine degradation experiments | 100 nM - 500 nM | Effective degradation is often observed in this range for many targets. |
| Long-term studies | 10 nM - 100 nM | Lower concentrations may be sufficient and less likely to cause off-target effects or toxicity over extended periods. |
Experimental Protocols
1. Preparation of this compound Stock Solution
It is crucial to handle this compound appropriately to ensure its stability and activity.
-
Reconstitution: this compound is soluble in DMSO up to 100 mM.[3] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Important: It is recommended to prepare fresh DMSO stock solutions on the day of use and avoid repeated freeze-thaw cycles.[3]
-
-
Storage: Store the powder at -20°C for up to 3 years.[1] Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2. General Protocol for Treating Primary Cells with dTAGV-1
This protocol provides a general guideline for treating primary cells. Optimization of cell density, dTAGV-1 concentration, and incubation time is essential for each specific primary cell type and experimental goal.
Caption: General experimental workflow for dTAGV-1 treatment.
-
Cell Seeding: Plate primary cells at an appropriate density in a multi-well plate to ensure they are in a healthy, sub-confluent state at the time of treatment.
-
dTAGV-1 Preparation: On the day of the experiment, thaw an aliquot of the dTAGV-1 stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Vortex briefly to mix.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the appropriate concentration of dTAGV-1.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the dTAGV-1 treatment) and a negative control using dTAGV-1-NEG, a non-binding diastereomer.
-
-
Incubation: Incubate the cells for the desired period. Degradation can be observed as early as 1 hour after treatment. Time-course experiments (e.g., 1, 4, 8, 24 hours) are recommended to determine the optimal degradation kinetics for the target protein.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protocol for Immunoblotting
Immunoblotting is a standard method to visualize and semi-quantify the degradation of the target protein.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein or the HA/V5 tag on the fusion protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.
-
4. Protocol for Quantitative Mass Spectrometry
For a global and unbiased assessment of protein degradation and pathway analysis, quantitative mass spectrometry is the method of choice.
-
Sample Preparation:
-
Lyse the cells and quantify the protein content.
-
Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).
-
Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis, if desired.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify significantly downregulated proteins upon dTAGV-1 treatment. Volcano plots are a common way to visualize these changes.[5]
-
Signaling Pathway Analysis
The degradation of a target protein by dTAGV-1 can be used to dissect its role in cellular signaling pathways. For example, degradation of the oncoprotein KRASG12V leads to a collapse in downstream signaling.
Caption: dTAGV-1-mediated degradation of KRASG12V.
Troubleshooting
-
Incomplete Degradation:
-
Optimize Concentration: Increase the concentration of dTAGV-1.
-
Optimize Incubation Time: Increase the incubation time.
-
Cell Health: Ensure primary cells are healthy and not overly confluent.
-
VHL Expression: Confirm that the primary cells express sufficient levels of the VHL E3 ligase.
-
-
Toxicity:
-
Reduce Concentration: Use the lowest effective concentration of dTAGV-1.
-
Reduce Incubation Time: Shorten the treatment duration.
-
Vehicle Control: Ensure the DMSO concentration is not toxic to the cells.
-
-
Variability between Experiments:
-
Fresh Reagents: Use freshly prepared dTAGV-1 dilutions for each experiment.
-
Consistent Cell Passages: Use primary cells at a consistent passage number, if applicable.
-
Conclusion
This compound is a powerful tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins in primary cell cultures. By following the provided protocols and optimizing experimental conditions, researchers can effectively utilize this technology to investigate protein function and signaling pathways in a biologically relevant context. The ability to achieve acute and reversible protein knockdown opens up new avenues for understanding complex cellular processes and for the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dTAGV-1 Hydrochloride Experiments
Welcome to the technical support center for the dTAGV-1 system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during targeted protein degradation experiments using dTAGV-1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is dTAGV-1 and how does it work?
A1: dTAGV-1 is a heterobifunctional small molecule degrader. It functions by selectively inducing the degradation of proteins that have been tagged with the mutant FKBP12F36V protein. dTAGV-1 achieves this by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
Q2: What is the purpose of the FKBP12F36V tag?
A2: The F36V mutation in the FKBP12 protein creates a "hole" that allows for the specific binding of dTAGV-1, a "bumped" ligand.[3][4] This engineered specificity ensures that dTAGV-1 selectively targets the FKBP12F36V-fusion protein for degradation, leaving the endogenous, wild-type FKBP12 protein unaffected.[1][2]
Q3: What is the difference between dTAGV-1 and dTAG-13?
A3: Both are part of the dTAG system, but they recruit different E3 ligases. dTAGV-1 recruits the VHL E3 ligase, while dTAG-13 recruits the cereblon (CRBN) E3 ligase.[1][3] In some cases, one degrader may be more effective than the other for a specific target protein, highlighting context-specific differences in degradation efficiency.[1][2]
Q4: How can I be sure that the observed protein loss is due to proteasomal degradation?
A4: To confirm that the degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132 or carfilzomib, before adding dTAGV-1.[1][2][5] If dTAGV-1-mediated protein degradation is blocked in the presence of the proteasome inhibitor, it confirms the involvement of the proteasome. Additionally, using a Nedd8 activating enzyme inhibitor like MLN4924 can also rescue degradation.[1][2]
Q5: Is there a negative control for dTAGV-1?
A5: Yes, dTAGV-1-NEG is the appropriate negative control.[1][2] It is a diastereomer of dTAGV-1 that is unable to bind to VHL and therefore cannot induce the degradation of the target protein.[1][2] This control is crucial to ensure that the observed effects are due to the specific degradation of the target protein and not off-target effects of the compound.
Troubleshooting Guide: Incomplete Protein Degradation
This guide addresses common reasons for incomplete or inefficient degradation of your FKBP12F36V-tagged protein of interest when using this compound.
Issue 1: Sub-optimal dTAGV-1 Concentration
Your concentration of dTAGV-1 may be too low or too high, leading to the "hook effect".[3] The hook effect occurs at high concentrations where binary complexes of dTAGV-1 with either the fusion protein or the E3 ligase are favored over the productive ternary complex, thus reducing degradation efficiency.
Solution:
-
Titrate dTAGV-1 concentration: Perform a dose-response experiment to determine the optimal concentration for your specific target protein and cell line. A typical starting range for in vitro experiments is 0.1 nM to 10 µM.[6][7]
-
Consult literature for similar proteins: Check published studies for effective concentrations used for proteins with similar characteristics (e.g., localization, abundance).
Issue 2: Insufficient Incubation Time
The degradation kinetics can vary between different target proteins.[3] While some proteins may be degraded within an hour, others might require longer treatment times.
Solution:
-
Perform a time-course experiment: Treat your cells with the optimal concentration of dTAGV-1 and harvest samples at multiple time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the degradation kinetics for your protein of interest.[8]
Issue 3: Problems with the FKBP12F36V-Fusion Protein
Issues with the expression, folding, or localization of your fusion protein can hinder its degradation.
Solution:
-
Verify fusion protein expression: Confirm the expression of your full-length FKBP12F36V-fusion protein by Western blot using an antibody against the tag or the protein of interest.
-
Check for proper localization: Ensure that the fusion protein is localized to the correct cellular compartment where both dTAGV-1 and the VHL E3 ligase are accessible.
-
Consider the fusion orientation: The position of the FKBP12F36V tag (N- or C-terminus) might affect the accessibility for ternary complex formation. It may be necessary to test both orientations.
Issue 4: Cellular Factors Affecting Degradation
The efficiency of the dTAG system relies on the cellular ubiquitin-proteasome machinery.
Solution:
-
Ensure healthy cell culture: Use cells that are in the logarithmic growth phase and have high viability. Cellular stress can impact the ubiquitin-proteasome system.
-
Confirm VHL expression: Verify that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by dTAGV-1. VHL knockout will abrogate degradation.[1][2]
-
Consider protein synthesis and turnover: If your target protein has a very high synthesis rate or a long half-life, it may be more resistant to degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for dTAGV-1 from published studies. Note that optimal conditions may vary depending on the specific protein of interest and the experimental system.
| Parameter | In Vitro (Cell Culture) | In Vivo (Mice) |
| Effective Concentration | 0.1 nM - 10 µM[6][7] | 35 mg/kg (i.p.)[6][7] |
| Typical Incubation Time | 1 - 24 hours[6][7][8] | 4 hours post-administration for initial effect[1][2] |
| Maximal Solubility | Soluble to 100 mM in DMSO | 40 mg/kg[1][2] |
Experimental Protocols
Protocol 1: In Vitro Protein Degradation with dTAGV-1
This protocol outlines a typical experiment to assess the degradation of an FKBP12F36V-tagged protein in cultured cells.
-
Cell Seeding: Plate your cells expressing the FKBP12F36V-fusion protein at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
dTAGV-1 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For a dose-response experiment , treat the cells with a range of dTAGV-1 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment , treat the cells with an optimal concentration of dTAGV-1 and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Include a vehicle control (DMSO) and a negative control (dTAGV-1-NEG) in all experiments.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your protein of interest or the FKBP12 tag.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for dTAGV-1-mediated protein degradation.
Caption: Troubleshooting workflow for incomplete protein degradation with dTAGV-1.
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dTAGV-1 TFA | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing dTAGV-1 Hydrochloride for Effective Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you effectively utilize dTAGV-1 hydrochloride in your experiments, with a specific focus on understanding and avoiding the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: dTAGV-1 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), that induces the targeted degradation of proteins.[1][2] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3][4] Specifically, dTAGV-1 selectively binds to a mutant FKBP12F36V protein tag, which is genetically fused to a target protein of interest.[1][2] Simultaneously, dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the VHL ligase to tag the FKBP12F36V-fusion protein with ubiquitin, marking it for degradation by the proteasome.[3][4]
Q2: What is the "hook effect" in the context of dTAGV-1 experiments?
A2: The "hook effect" is a phenomenon observed in dose-response experiments with PROTACs like dTAGV-1, where the degradation of the target protein decreases at high concentrations of the degrader.[3][6] This results in a characteristic bell-shaped or "hooked" dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[6][7] At excessively high concentrations, the efficacy of dTAGV-1 is paradoxically reduced.[8][9]
Q3: What causes the hook effect with dTAGV-1?
A3: The hook effect is caused by the formation of non-productive binary complexes at high concentrations of dTAGV-1.[7][10] For effective degradation, a productive ternary complex must form, consisting of the FKBP12F36V-tagged protein, dTAGV-1, and the VHL E3 ligase.[3][7] However, at very high concentrations, dTAGV-1 can independently bind to either the tagged protein or the VHL ligase, forming separate "Target-dTAGV-1" and "VHL-dTAGV-1" binary complexes.[7][10] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[7][10]
Q4: At what concentration is the hook effect typically observed for dTAGV-1?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific target protein, cell line, and experimental conditions. However, for dTAGV-1, a noticeable hook effect has been observed at concentrations as high as 5000 nM (5 µM).[3] It is crucial to perform a wide dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide: Avoiding the Hook Effect
Problem: You observe a bell-shaped dose-response curve, with decreased protein degradation at higher concentrations of this compound.
Solution: This is a classic presentation of the hook effect. The following steps will help you troubleshoot and optimize your experimental conditions.
Step 1: Perform a Broad Dose-Response Experiment
To accurately determine the optimal concentration for maximal degradation and to identify the onset of the hook effect, it is essential to test a wide range of dTAGV-1 concentrations.
Recommended Concentration Range: 1 pM to 10 µM (or even up to 100 µM) with half-log dilutions.[7] This broad range will help to fully characterize the dose-response curve.
Step 2: Time-Course Experiment
The kinetics of protein degradation can vary between different target proteins and cell types. Performing a time-course experiment at an optimal and a "hooked" concentration can provide valuable insights.
Procedure:
-
Select a concentration that gives maximal degradation (Dmax) from your dose-response curve.
-
Select a higher concentration where you observe the hook effect (reduced degradation).
-
Treat your cells with these two concentrations and a vehicle control.
-
Harvest cell lysates at multiple time points (e.g., 2, 4, 8, 12, 24 hours).[6]
-
Analyze target protein levels by Western blot or another quantitative method.
Step 3: Verify Ternary Complex Formation
If you are still encountering issues, you can use biophysical assays to directly measure the formation of the productive ternary complex at different dTAGV-1 concentrations. A bell-shaped curve in these assays can also be indicative of the hook effect.[10]
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific target protein, its expression level, and the cell line used. Below is a table summarizing typical concentration ranges and observed effects.
| Parameter | Concentration Range | Notes |
| Effective Degradation | 1 nM - 500 nM | Significant degradation of the target protein is often observed within this range.[4] |
| Optimal Concentration (Dmax) | Varies (typically nM range) | The concentration at which maximum degradation is achieved. This needs to be determined empirically for each system. |
| Hook Effect Onset | ≥ 1 µM | A decrease in degradation efficiency is often observed at concentrations of 1 µM and higher. A pronounced hook effect has been reported at 5 µM.[3] |
Experimental Protocols
Protocol: Dose-Response Analysis of dTAGV-1 Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound and to identify a potential hook effect.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
dTAGV-1 Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM).[7] Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of dTAGV-1 or vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the log of the dTAGV-1 concentration to generate a dose-response curve.
-
Visualizations
Caption: dTAGV-1 mediated protein degradation pathway.
Caption: Troubleshooting workflow for the hook effect.
Caption: Ternary vs. Binary complex formation.
References
- 1. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
dTAGV-1 Hydrochloride Technical Support Center: A Guide to Solubility, Stability, and Experimental Success
For researchers, scientists, and drug development professionals utilizing dTAGV-1 hydrochloride, this technical support center provides comprehensive troubleshooting guides and frequently asked questions to navigate challenges related to its solubility and stability, ensuring robust and reliable experimental outcomes.
This compound is a potent, second-generation PROTAC (Proteolysis Targeting Chimera) degrader that selectively induces the degradation of FKBP12F36V fusion proteins. It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][4] This powerful tool offers rapid and reversible control over protein levels, making it invaluable for target validation and functional studies in both in vitro and in vivo settings.[3][4]
However, like many small molecule inhibitors and degraders, the physicochemical properties of this compound can present challenges. This guide directly addresses common issues with its use, providing detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of this compound?
Proper preparation and storage of this compound are critical for maintaining its activity. It is highly soluble in DMSO, and it is recommended to prepare high-concentration stock solutions in this solvent.
Key Recommendations:
-
Solvent: Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a stock solution of 10 mM.[5]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]
-
Stability: DMSO stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles. Some suppliers recommend that DMSO stock solutions be made and used on the same day.
2. I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What can I do?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers or cell culture media is a common issue. This "crashing out" occurs because the compound is significantly less soluble in aqueous environments than in DMSO.
Troubleshooting Steps:
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media or buffers for dilutions. Adding the compound to cold liquids can decrease its solubility.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.
-
Vortexing: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing to ensure rapid and thorough mixing.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally ≤0.1%, to minimize solvent-induced toxicity.
-
Serum Concentration: If using serum-containing media, consider reducing the serum concentration if your cells can tolerate it, as interactions with serum proteins can sometimes contribute to precipitation.
3. What is the "hook effect" and how can I avoid it with dTAGV-1?
The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6]
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. This will typically result in a bell-shaped curve, with the peak representing the most effective concentration.
-
Concentration Range: Test a broad range of dTAGV-1 concentrations, starting from low nanomolar to low micromolar concentrations, to identify the "sweet spot" for your specific target and cell line.
4. My target protein is not degrading after treatment with dTAGV-1. What are the possible reasons?
Several factors can contribute to a lack of protein degradation. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Insufficient E3 Ligase Expression: The dTAGV-1 system relies on the presence of the VHL E3 ubiquitin ligase. Ensure that your cell line expresses sufficient levels of VHL. This can be checked by Western blot or qPCR.[7]
-
Poor Cell Permeability: While dTAGV-1 is designed to be cell-permeable, its large size can sometimes be a factor. Ensure that the incubation time is sufficient for cellular uptake.
-
Incorrect Tagging: The FKBP12F36V tag must be correctly fused to your protein of interest without disrupting its folding or function. Confirm the correct expression and integrity of the fusion protein by Western blot using an antibody against the tag or the protein itself.
-
Suboptimal Concentration or Incubation Time: The optimal concentration and treatment duration can vary between different target proteins and cell lines. Perform a thorough dose-response and time-course experiment to determine the ideal conditions.[7]
-
Compound Instability: Ensure that your this compound stock solution is not degraded. If in doubt, prepare a fresh stock.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | DMSO | |
| Maximum Solubility in DMSO | 100 mM | |
| Powder Storage | -20°C for up to 3 years | [5] |
| DMSO Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
Table 2: Pharmacokinetic Parameters of dTAGV-1 (non-salt form) in Mice
| Route of Administration | Dose (mg/kg) | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUCinf (hr·ng/mL) |
| Intravenous (i.v.) | 2 | 0.08 | 3.02 | 7780 | 3329 |
| Intraperitoneal (i.p.) | 10 | 2.00 | 4.43 | 2123 | 18517 |
| Intraperitoneal (i.p.) | 2 | 1.67 | 3.64 | 595 | 3136 |
| Data from MedChemExpress product sheet.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in high-purity DMSO to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 1.284 mg of this compound (MW: 1284.00 g/mol ) in 100 µL of DMSO. Ensure the compound is fully dissolved by vortexing.
-
Aliquot and Store: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare intermediate dilutions in DMSO as needed for your dose-response experiment.
-
Prepare Final Working Solution: Pre-warm your cell culture medium to 37°C. To prepare the final working concentration, add a small volume of the DMSO stock or intermediate dilution to the pre-warmed medium while gently vortexing. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 1 mL of medium.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: In Vitro Degradation Assay using Western Blot
-
Cell Seeding: Seed your cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
dTAGV-1 Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the BCA assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate.
-
Analyze the band intensities to determine the extent of protein degradation. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualizations
Caption: dTAGV-1 mediated protein degradation pathway.
Caption: Experimental workflow for dTAGV-1 degradation assay.
Caption: Troubleshooting logic for lack of degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of dTAGV-1 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using dTAGV-1 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule, specifically a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It operates through the degradation tag (dTAG) system. One end of the dTAGV-1 molecule selectively binds to the mutant FKBP12F36V protein, which is fused to a protein of interest. The other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2][3]
Q2: How selective is dTAGV-1 for FKBP12F36V-tagged proteins?
A2: dTAGV-1 is exceptionally selective for FKBP12F36V-tagged proteins. Studies have shown that it induces potent degradation of FKBP12F36V-fusion proteins with no effect on the wild-type FKBP12 protein.[1][2][4] Multiplexed quantitative mass spectrometry-based proteomics has confirmed that the FKBP12F36V-tagged protein is the only protein significantly degraded in the proteome upon treatment with dTAGV-1.[1][2]
Q3: Why is a negative control important when using dTAGV-1, and what should I use?
A3: A negative control is crucial to ensure that the observed phenotype is a direct result of the degradation of your target protein and not due to off-target effects of the compound. The recommended negative control is dTAGV-1-NEG. This compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase.[1][2] Therefore, it should not induce degradation of the target protein. Any effects observed with dTAGV-1-NEG could indicate that the phenotype is not linked to the degradation of the target protein.
Q4: Can dTAGV-1 be used for in vivo studies?
A4: Yes, this compound is suitable for in vivo applications and has been shown to induce the degradation of FKBP12F36V-tagged proteins in mice.[4][5] It has demonstrated improved pharmacokinetic and pharmacodynamic (PK/PD) properties, making it an optimized tool for in vivo studies.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or no degradation of the target protein. | Suboptimal dTAGV-1 concentration. | Perform a dose-response experiment to determine the optimal concentration of dTAGV-1 for your specific cell line and target protein. Concentrations typically range from 0.1 nM to 10 µM.[4][5] |
| Insufficient treatment time. | Conduct a time-course experiment to identify the optimal degradation window. Significant degradation can often be observed as early as one hour after treatment.[6] | |
| Issues with the FKBP12F36V tag. | Verify the expression and correct fusion of the FKBP12F36V tag to your protein of interest via Western blot or other methods. | |
| Cell line specific differences. | The efficiency of the dTAG system can be context-dependent.[3] Consider testing in a different cell line to see if the issue persists. | |
| Proteasome inhibition. | Ensure that other treatments or cellular conditions are not inhibiting the proteasome, which is essential for degradation. | |
| Observed effects with the dTAGV-1-NEG control. | Off-target effects unrelated to VHL-mediated degradation. | This suggests the observed phenotype may not be due to the degradation of your target protein. Re-evaluate your experimental hypothesis and consider alternative explanations for the observed effects.[1][2] |
| Compound purity or stability issues. | Ensure the purity and proper storage of your dTAGV-1-NEG compound. | |
| Cellular toxicity or unexpected phenotypes. | High dTAGV-1 concentration. | High concentrations of any small molecule can lead to off-target effects or toxicity. Use the lowest effective concentration determined from your dose-response experiments. |
| On-target toxicity due to loss of the target protein. | The observed toxicity may be a direct consequence of degrading your protein of interest. This is a valid experimental result. | |
| Contamination. | Ensure cell cultures are free from contamination (e.g., mycoplasma).[6] | |
| Variability between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
| Freeze-thaw cycles of dTAGV-1. | Aliquot dTAGV-1 solutions to avoid repeated freeze-thaw cycles, which can reduce its activity.[4] |
Quantitative Data Summary
Table 1: In Vitro Degradation of FKBP12F36V-Nluc
| Cell Line | Compound | Concentration Range | Observation | Reference |
| 293FT | dTAGV-1 | 0.1 nM - 10 µM | Potent degradation of FKBP12F36V-Nluc | [4][5] |
| 293FT | dTAGV-1 | 0.1 nM - 10 µM | No effect on FKBP12WT-Nluc | [4][5] |
| 293FT | dTAGV-1-NEG | Not specified | No activity on FKBP12F36V-Nluc or FKBP12WT-Nluc | [1][2] |
Table 2: Proteomics Analysis of dTAGV-1 Treatment
| Cell Line | Treatment | Duration | Key Finding | Reference |
| PATU-8902 LACZ-FKBP12F36V | 500 nM dTAGV-1 | 4 hours | LACZ-FKBP12F36V was the only significantly degraded protein. | [1][2] |
| PATU-8902 LACZ-FKBP12F36V | dTAGV-1-NEG | Not specified | No significantly degraded targets were observed. | [1][7] |
Experimental Protocols
1. Luciferase-Based Degradation Assay
-
Objective: To quantify the degradation of an FKBP12F36V-tagged protein fused to a luciferase reporter (e.g., Nluc).
-
Methodology:
-
Seed cells (e.g., 293FT) expressing FKBP12F36V-Nluc and a control luciferase (e.g., Fluc) in a multi-well plate.
-
Treat cells with a serial dilution of dTAGV-1 or dTAGV-1-NEG for a specified time (e.g., 24 hours).
-
Lyse the cells and measure the luminescence of both Nluc and Fluc using a plate reader.
-
Normalize the Nluc signal to the Fluc signal to control for cell viability and transfection efficiency.
-
Compare the normalized signal in treated wells to DMSO-treated control wells to determine the extent of degradation.[1]
-
2. Global Proteomics by Mass Spectrometry
-
Objective: To assess the selectivity of dTAGV-1 across the entire proteome.
-
Methodology:
-
Culture cells (e.g., PATU-8902 LACZ-FKBP12F36V) and treat with dTAGV-1 (e.g., 500 nM for 4 hours) or DMSO as a control.
-
Harvest and lyse the cells.
-
Perform protein digestion (e.g., with trypsin).
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis (e.g., two-tailed Student's t-test) to identify proteins with significant changes in abundance between dTAGV-1 and DMSO treated samples.[1][2]
-
3. Cell Viability Assay
-
Objective: To determine the effect of target protein degradation on cell proliferation and viability.
-
Methodology:
-
Seed cells in a multi-well plate.
-
Treat cells with various concentrations of dTAGV-1 or dTAGV-1-NEG.
-
Incubate for a specified period (e.g., 72 hours).[6]
-
Use a commercial cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[1]
-
Measure luminescence using a plate reader.
-
Normalize the results to DMSO-treated control cells to determine the percentage of viable cells.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for incomplete degradation.
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
how to use dTAGV-1-NEG as a negative control
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper use of dTAGV-1-NEG as a negative control in dTAG-based targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is dTAGV-1-NEG and why is it used as a negative control?
A1: dTAGV-1-NEG is a crucial negative control for experiments using the dTAGV-1 degrader.[1] It is a diastereomer of dTAGV-1, meaning it has the same chemical formula and connectivity but a different spatial arrangement of atoms.[1][2] This structural change specifically prevents it from binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] While it can still bind to the FKBP12F36V tag on the target protein, its inability to recruit VHL means it cannot form the ternary complex required for ubiquitination and subsequent proteasomal degradation.[3][4] Therefore, any cellular effects observed with dTAGV-1 but not with dTAGV-1-NEG can be confidently attributed to the degradation of the target protein, rather than off-target effects of the chemical structure.
Q2: What is the difference between dTAGV-1 and dTAGV-1-NEG?
A2: The key difference lies in their ability to recruit the VHL E3 ligase. dTAGV-1 is a heterobifunctional molecule designed to simultaneously bind to an FKBP12F36V-tagged protein of interest and the VHL E3 ligase, leading to the target protein's degradation. dTAGV-1-NEG, its inactive diastereomer, can bind to FKBP12F36V but cannot recruit VHL, thus failing to induce degradation.[2][5] This makes it the ideal control to distinguish between degradation-dependent phenotypes and other potential compound effects.[4]
Q3: Is a DMSO-only control sufficient, or do I need to use dTAGV-1-NEG?
A3: While a vehicle control like DMSO is essential, it is not sufficient to control for all potential non-degradation-related effects of the degrader molecule. dTAGV-1-NEG accounts for any biological consequences of FKBP12F36V engagement or other off-target interactions of the compound's scaffold, independent of VHL-mediated degradation. Using dTAGV-1-NEG provides a more rigorous and specific control, ensuring that the observed phenotype is a direct result of target protein removal.[4]
Q4: At what concentration should I use dTAGV-1-NEG?
A4: dTAGV-1-NEG should be used at the same concentration as the active dTAGV-1 compound in your experiment. This ensures a direct comparison and proper control for any concentration-dependent, non-specific effects. Typical concentrations for in vitro experiments range from 100 nM to 1 µM.[1][5]
Mechanism of Action: dTAGV-1 vs. dTAGV-1-NEG
The diagram below illustrates the functional difference between the active degrader and its negative control.
Figure 1. dTAGV-1 forms a ternary complex, leading to degradation, while dTAGV-1-NEG does not.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Degradation observed in dTAGV-1-NEG treated sample. | 1. Compound cross-contamination. 2. Non-specific protein degradation unrelated to the dTAG system. 3. Instability of the target protein. | 1. Use fresh, dedicated aliquots of dTAGV-1-NEG. Ensure proper handling to avoid mix-ups. 2. Include a proteasome inhibitor (e.g., MG132, Carfilzomib) pre-treatment control. If degradation is blocked, it suggests proteasome dependency that may be independent of VHL recruitment.[3] 3. Check the baseline stability of your fusion protein over the experimental time course in a vehicle-only (DMSO) control. |
| No degradation observed with dTAGV-1, and no effect with dTAGV-1-NEG. | 1. Ineffective dTAGV-1 concentration. 2. Low expression or incorrect localization of the VHL E3 ligase in the cell line. 3. The FKBP12F36V tag is inaccessible. 4. Incorrect compound storage/handling. | 1. Perform a dose-response curve with dTAGV-1 (e.g., 10 nM - 5 µM) to find the optimal concentration. 2. Confirm VHL expression in your cell model. Consider using a different dTAG system that recruits another E3 ligase, like CRBN (e.g., dTAG-13).[3] 3. Ensure the FKBP12F36V tag is correctly fused to your protein of interest and is sterically accessible. 4. Store compounds as recommended (-20°C or -80°C in powder or DMSO stock).[6] Avoid repeated freeze-thaw cycles.[1] |
| High background or variable results across replicates. | 1. Inconsistent cell seeding or treatment application. 2. Issues with the detection method (e.g., Western blot). 3. Cell line instability or high passage number. | 1. Standardize cell plating density and ensure uniform application of compounds. 2. Optimize your Western blot protocol, including loading controls, antibody concentrations, and transfer efficiency. 3. Use cells with a low passage number and ensure consistent culture conditions. |
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines a standard experiment to validate the degradation of an FKBP12F36V-tagged protein of interest (POI-FKBP12F36V) in a cellular context.
Figure 2. Standard workflow for a Western blot-based degradation experiment.
Methodology:
-
Cell Culture: Seed cells engineered to express your FKBP12F36V-tagged protein of interest at an appropriate density in 6-well plates. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of dTAGV-1 and dTAGV-1-NEG (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stocks to the final desired concentration in fresh cell culture medium.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the vehicle (DMSO), dTAGV-1, or dTAGV-1-NEG. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 1, 4, 8, 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against your protein of interest (or the tag) and a loading control (e.g., GAPDH, β-actin).
-
Analysis: After incubation with a suitable secondary antibody, visualize the bands using a chemiluminescence imager. Quantify the band intensities to determine the percentage of protein degradation relative to the dTAGV-1-NEG and vehicle controls.
Data Presentation
Table 1: Example Degradation Data for POI-FKBP12F36V at 24 hours
| Treatment (500 nM) | Normalized POI Level (%) (Mean ± SD, n=3) |
| Vehicle (DMSO) | 100 ± 8.5 |
| dTAGV-1-NEG | 98 ± 9.2 |
| dTAGV-1 | 15 ± 4.1 |
This table illustrates expected results where dTAGV-1 induces significant degradation, while dTAGV-1-NEG shows no effect compared to the vehicle control, confirming that the observed degradation is specific.[4][5]
Table 2: Compound Properties
| Compound | Molecular Weight | Recommended Solvent | Storage |
| dTAGV-1 | ~1361.58 g/mol (as TFA salt) | DMSO | Powder: -20°C (3 years) In solvent: -80°C (1 year) |
| dTAGV-1-NEG | ~1247.54 g/mol | DMSO (up to 100 mM) | Powder: -20°C In solvent: -80°C (6 months) |
Note: Molecular weights may vary between batches and salt forms. Always refer to the batch-specific data on the Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. selleckchem.com [selleckchem.com]
cell line specific efficacy of dTAGV-1 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using dTAGV-1 hydrochloride for cell line-specific targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent and selective small molecule degrader. It operates through the degradation tag (dTAG) system, which is a chemical biology tool for inducing rapid and specific degradation of a target protein. The system requires the protein of interest to be tagged with a mutant FKBP12F36V protein. dTAGV-1 then acts as a heterobifunctional molecule: one end binds to the FKBP12F36V tag on the target protein, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Q2: What is the advantage of using dTAGV-1 over other dTAG molecules like dTAG-13?
A2: dTAGV-1 recruits the VHL E3 ligase, whereas dTAG-13 recruits cereblon (CRBN). Some proteins may be resistant to degradation via the CRBN pathway. In such cases, dTAGV-1 offers an alternative and effective method for targeted degradation.[2] Additionally, dTAGV-1 has shown improved pharmacokinetic and pharmacodynamic properties in in vivo studies.[2]
Q3: Is dTAGV-1 selective for the FKBP12F36V tag?
A3: Yes, dTAGV-1 is highly selective for the F36V mutant of FKBP12 and does not bind to the wild-type FKBP12 protein. This ensures that only the tagged protein of interest is targeted for degradation, minimizing off-target effects.[3]
Q4: What is dTAGV-1-NEG, and when should I use it?
A4: dTAGV-1-NEG is an inactive diastereomer of dTAGV-1 that is unable to bind to the VHL E3 ligase.[3] It serves as an essential negative control in experiments to confirm that the observed degradation of the target protein is a direct result of the dTAGV-1-mediated recruitment of the VHL E3 ligase and not due to other non-specific effects of the compound.[3]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored at -20°C. It is recommended to prepare fresh DMSO stock solutions on the day of use and avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Problem 1: My FKBP12F36V-tagged protein is not degrading after dTAGV-1 treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal dTAGV-1 Concentration | Perform a dose-response experiment with a wide range of dTAGV-1 concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and target protein.[5] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal treatment duration. Degradation kinetics can vary between different target proteins.[6] |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL in your cell line using techniques like Western blotting or qPCR. If VHL expression is low, consider using a different cell line or a dTAG molecule that recruits a different E3 ligase (e.g., dTAG-13 for CRBN).[7] |
| Issues with FKBP12F36V Tag | Ensure the FKBP12F36V tag is correctly fused to your protein of interest and that the fusion protein is expressed and folded properly. The location of the tag (N- or C-terminus) can impact its accessibility and function.[8] |
| Poor Cell Permeability of dTAGV-1 | While dTAGV-1 is generally cell-permeable, its uptake can vary between cell lines. If poor permeability is suspected, ensure proper dissolution of the compound and consider optimizing cell culture conditions. |
| Compound Instability | Prepare fresh stock solutions of dTAGV-1 in DMSO for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[4] |
Problem 2: I am observing the "hook effect" in my dose-response experiments.
| Possible Cause | Troubleshooting Step |
| High dTAGV-1 Concentration | The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (dTAGV-1 with either the target or VHL) instead of the productive ternary complex.[7][9] To overcome this, use lower concentrations of dTAGV-1 in your experiments. A detailed dose-response curve will help identify the optimal concentration range that avoids the hook effect.[9] |
Problem 3: I am observing off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Non-specific Compound Effects | Always include the negative control, dTAGV-1-NEG, in your experiments.[3] This will help differentiate between specific degradation-mediated effects and non-specific effects of the chemical scaffold. |
| Toxicity of dTAGV-1 at High Concentrations | Determine the toxicity of dTAGV-1 in your specific cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of concentrations. Use the lowest effective concentration for your degradation experiments. |
| Degradation of an Essential Protein | If your tagged protein of interest is essential for cell survival, its degradation will inherently lead to toxicity. This is a valid experimental outcome and confirms the biological function of your target protein. |
Data Presentation: Cell Line Specific Efficacy of dTAGV-1
Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins by dTAGV-1
| Cell Line | Tagged Protein | dTAGV-1 Concentration | Treatment Duration | Outcome | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | Potent degradation of FKBP12F36V-Nluc, no effect on FKBP12WT-Nluc. | [5] |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 hours | Significant degradation of LACZ-FKBP12F36V. | [3] |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 hours | Rapid degradation of KRASG12V. | |
| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 24 hours | Selective degradation of FKBP12F36V-EWS/FLI. | [10] |
| MV4;11 | luc-FKBP12F36V | N/A (in vivo) | N/A (in vivo) | Potent degradation in a mouse model. |
Experimental Protocols
Protocol 1: In Vitro Degradation of FKBP12F36V-tagged Protein
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Cell Seeding: Seed the cells expressing the FKBP12F36V-tagged protein of interest in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
dTAGV-1 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of dTAGV-1. Include a vehicle control (DMSO) and a negative control (dTAGV-1-NEG).
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Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein lysates and analyze the degradation of the target protein by Western blotting using an antibody specific to the protein of interest or the FKBP12 tag. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
Visualizations
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
long-term dTAGV-1 hydrochloride treatment and cellular response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving long-term dTAGV-1 hydrochloride treatment and the analysis of cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is dTAGV-1 and how does it work?
A1: dTAGV-1 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), that specifically induces the degradation of proteins tagged with the mutant FKBP12F36V protein. It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
Q2: What is the advantage of using dTAGV-1 over other dTAG molecules like dTAG-13?
A2: While both are components of the dTAG system, dTAGV-1 recruits the VHL E3 ligase, whereas dTAG-13 recruits the Cereblon (CRBN) E3 ligase. Some proteins may be resistant to degradation mediated by one E3 ligase but susceptible to the other. Therefore, having both options allows for broader applicability and can overcome context-specific limitations in protein degradation.[1]
Q3: What is the recommended concentration and duration for dTAGV-1 treatment?
A3: The optimal concentration and duration of dTAGV-1 treatment are cell-line and target protein-dependent. However, studies have shown effective degradation of FKBP12F36V-tagged proteins at concentrations ranging from nanomolar to low micromolar.[3][4][5] For long-term studies, it is crucial to perform a dose-response and time-course experiment to determine the minimal effective concentration that maintains target degradation without inducing significant cytotoxicity.
Q4: How can I confirm that my target protein is being degraded via the expected mechanism?
A4: To confirm the mechanism of action, you can perform several control experiments:
-
Use a negative control: dTAGV-1-NEG is an inactive diastereomer that does not bind to VHL and should not induce degradation.[1]
-
Inhibit the proteasome: Pre-treatment with a proteasome inhibitor like MG132 or carfilzomib (B1684676) should rescue the degradation of the target protein.[1]
-
Inhibit neddylation: Pre-treatment with a Nedd8-activating enzyme inhibitor (e.g., MLN4924) will inactivate the E3 ligase complex and should prevent degradation.[1]
-
Use VHL knockout cells: The degradation of the target protein should be abrogated in cells lacking VHL.[1]
Q5: Are there any known off-target effects of dTAGV-1?
A5: dTAGV-1 has been shown to be highly selective for FKBP12F36V-tagged proteins with minimal off-target effects observed in proteomic studies.[1][6] However, as with any small molecule, it is essential to perform appropriate controls, such as treating parental cells (not expressing the FKBP12F36V-tag) with dTAGV-1 and analyzing for any unintended phenotypic changes or alterations in the proteome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or inefficient degradation of the target protein. | Suboptimal dTAGV-1 concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.[7] |
| Incorrect treatment duration. | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24, 48 hours) to determine the kinetics of degradation for your specific target protein.[7] | |
| Poor cell permeability. | While dTAGV-1 is cell-permeable, ensure proper dissolution in a suitable solvent like DMSO.[3] | |
| Low expression of VHL E3 ligase in the cell line. | Confirm the expression of VHL in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line. | |
| The FKBP12F36V tag is not accessible. | Ensure the tag is correctly fused to your protein of interest and is sterically accessible. Consider testing both N- and C-terminal fusions. | |
| "Hook Effect" observed (decreased degradation at high concentrations). | Formation of non-productive binary complexes. | At high concentrations, dTAGV-1 can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[3][8] Lower the concentration of dTAGV-1 to the optimal range identified in your dose-response curve.[3] |
| Observed cytotoxicity or unexpected cellular stress. | High concentration of dTAGV-1 or solvent. | Reduce the concentration of dTAGV-1 to the lowest effective dose. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%). |
| Degradation of the target protein is inherently toxic to the cells. | This is a potential outcome of target validation. Monitor cell viability using assays like CellTiter-Glo.[9] Consider using an inducible expression system for your tagged protein to control the timing of degradation. | |
| Off-target effects. | Although rare for dTAGV-1, perform global proteomics to identify any unintended protein degradation.[10] Use the inactive control, dTAGV-1-NEG, to confirm that the observed phenotype is due to the degradation of the target protein.[1] | |
| Difficulty in detecting the tagged protein by Western blot. | Low expression of the fusion protein. | Optimize your transfection or transduction protocol to ensure sufficient expression of the FKBP12F36V-tagged protein. |
| Poor antibody for the protein of interest. | Use a validated antibody for your target protein. Alternatively, use an antibody that recognizes the FKBP12F36V tag itself. |
Quantitative Data Summary
Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins by dTAGV-1
| Cell Line | Target Protein | dTAGV-1 Concentration | Treatment Duration | % Degradation | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation | [4][5] |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | Significant degradation | [9] |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation | [5] |
| EWS502 | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | Potent degradation | [5] |
Table 2: In Vivo Degradation of FKBP12F36V-Nluc by dTAGV-1
| Animal Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Mice | 35 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Successful degradation of FKBP12F36V-Nluc | [5] |
Experimental Protocols
Protocol 1: General Western Blot for Detecting Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of dTAGV-1, dTAGV-1-NEG (negative control), and a vehicle control (e.g., DMSO) for the indicated time.
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 2x Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the target protein or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Culture and Treatment:
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer.[11]
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[11][12]
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Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with ice-cold wash buffer.[11]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the target protein and VHL.
-
Protocol 3: Sample Preparation for Global Proteomics
-
Cell Lysis and Protein Extraction:
-
Harvest cell pellets and wash with PBS.
-
Lyse cells in a buffer suitable for mass spectrometry, such as 8 M urea (B33335) in 200 mM EPPS, pH 8.5, with protease inhibitors.[9]
-
Sonicate the lysate to shear DNA.[9]
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction, Alkylation, and Digestion:
-
Reduce the protein extracts with dithiothreitol (B142953) (DTT).[9]
-
Alkylate with iodoacetamide (B48618) (IAA).
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Digest the proteins into peptides using an appropriate enzyme, typically trypsin.[13]
-
-
Peptide Cleanup:
-
Desalt the peptide samples using C18 StageTips or a similar method to remove interfering substances.
-
-
Mass Spectrometry Analysis: Analyze the prepared peptides by LC-MS/MS.
Visualizations
Caption: Mechanism of action of dTAGV-1.
Caption: General experimental workflow for dTAGV-1 studies.
Caption: Troubleshooting flowchart for dTAGV-1 experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dTAGV-1 TFA | TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
Technical Support Center: CRISPR-Mediated Tagging for the dTAG System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CRISPR-mediated tagging for the dTAG system. The information is tailored for scientists and drug development professionals to navigate common challenges and optimize their experiments for successful and reliable targeted protein degradation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process, from initial CRISPR knock-in to the final protein degradation analysis.
Issue 1: Low or No Knock-in Efficiency of the FKBP12F36V Tag
Question: I am not getting any positive clones after CRISPR editing, or the knock-in efficiency for the FKBP12F36V tag is very low. What could be the problem?
Answer:
Low knock-in efficiency is a common hurdle in CRISPR-based tagging. Several factors can contribute to this issue, ranging from the design of your CRISPR components to the cell line you are using. Here is a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
-
Suboptimal sgRNA Design: The efficiency of the Cas9-induced double-strand break (DSB) is critical for homology-directed repair (HDR).
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Inefficient Donor Template Design: The design of the homology repair template is crucial for successful integration.
-
Solution:
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Homology Arm Length: For plasmid donors, use homology arms of at least 400-700 bp.[4] For single-stranded oligo donors (ssODNs), homology arms of 30-50 nucleotides on each side of the insert are often optimal.[5]
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Donor Type: For smaller tags, ssODNs can be more efficient and less toxic than plasmid DNA.[5] For larger insertions, a plasmid donor or adeno-associated virus (AAV) delivery of the donor may be necessary.[6]
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Silent Mutations: Introduce silent mutations into the donor template within the sgRNA recognition site to prevent re-cutting of the locus after successful integration.
-
-
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Poor Delivery of CRISPR Components: Inefficient delivery of Cas9, sgRNA, and the donor template into the target cells will result in low editing efficiency.
-
Solution: Optimize your transfection or electroporation protocol for your specific cell type. The use of ribonucleoprotein (RNP) complexes (Cas9 protein pre-complexed with sgRNA) can improve editing efficiency and reduce off-target effects compared to plasmid-based delivery.[7]
-
-
Cell Line-Specific Challenges: Some cell lines are inherently more difficult to edit than others.
-
Solution: If possible, test your protocol in an easily transfectable cell line first (e.g., HEK293T) to validate your constructs. For challenging cell lines, consider using viral delivery methods for the donor template or exploring chemical inhibitors of the NHEJ pathway to enhance HDR.
-
Experimental Workflow for Optimizing Knock-in Efficiency:
Caption: Workflow for troubleshooting low knock-in efficiency.
Issue 2: Successful Tagging, but No or Inefficient Protein Degradation
Question: I have successfully tagged my protein of interest with FKBP12F36V, but I don't observe any degradation after adding the dTAG molecule. What should I do?
Answer:
Observing no degradation of your tagged protein can be frustrating. This issue often points to problems with the functionality of the fusion protein, the dTAG molecule itself, or the cellular degradation machinery.
Possible Causes and Solutions:
-
Impaired Protein Function or Localization: The FKBP12F36V tag might be interfering with the proper folding, stability, or localization of your protein of interest.
-
Solution:
-
Terminus Selection: If you tagged the C-terminus, try tagging the N-terminus, and vice-versa. The location of the tag can significantly impact protein function.[3][8]
-
Functional Assays: Perform functional assays to ensure that the tagged protein behaves similarly to the wild-type protein.
-
Localization Studies: Use immunofluorescence or fluorescent protein co-expression to verify that the tagged protein localizes to the correct subcellular compartment.[9][10]
-
-
-
dTAG Molecule Issues: The dTAG molecule may not be active or used at the optimal concentration.
-
Solution:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of the dTAG molecule for your cell line and target protein. Concentrations typically range from 5 nM to 500 nM.[11]
-
Positive Control: Test the dTAG molecule on a control cell line expressing a protein known to be degradable by the dTAG system (e.g., FKBP12F36V-GFP).
-
Molecule Integrity: Ensure the dTAG molecule has been stored correctly and has not degraded.
-
-
-
Choice of dTAG Degrader: Different E3 ligases have varying efficiencies for degrading different substrates.
-
Solution: Test both CRBN-recruiting (e.g., dTAG-13) and VHL-recruiting (e.g., dTAGV-1) dTAG molecules, as one may be more effective for your specific target protein.[11]
-
-
Cellular Machinery Saturation: Overexpression of the tagged protein can overwhelm the cell's ubiquitin-proteasome system.
-
Solution: Use CRISPR-mediated knock-in at the endogenous locus to ensure physiological expression levels. If using an overexpression system, try to use a weaker, inducible promoter to control the expression level of the fusion protein.
-
Signaling Pathway for dTAG-Mediated Degradation:
Caption: The dTAG system signaling pathway.
Frequently Asked Questions (FAQs)
1. How do I choose between N-terminal and C-terminal tagging?
If there is existing literature on tagging your protein of interest, that is the best place to start. If not, it is recommended to test both N- and C-terminal tagging in parallel.[3][8] The functionality of the fusion protein should be validated for both configurations.
2. What are the recommended concentrations for dTAG molecules?
The optimal concentration can vary between cell lines and target proteins. A good starting point is to perform a dose-response curve from 5 nM to 500 nM.[11] For in vivo studies, the formulation and dosage will need to be optimized to balance efficacy and potential toxicity.[12][13][14][15]
3. How quickly should I expect to see protein degradation?
Degradation kinetics can vary depending on the target protein. Some proteins can be significantly degraded within an hour, while others may take four to eight hours for near-complete degradation.[16] It is advisable to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, and 24 hours) to determine the optimal degradation time for your target.
4. Can I use an antibody against the FKBP12 tag for Western blotting?
Yes, an anti-FKBP12 antibody can be used to detect the fusion protein.[11] This can be advantageous as it provides a consistent detection method across different target proteins. However, it is crucial to validate that the antibody can detect the FKBP12F36V mutant and that the epitope is not masked in the context of your fusion protein.[11]
5. What are the potential off-target effects of the dTAG system?
The dTAG system is designed to be highly specific. The dTAG molecules are selective for the FKBP12F36V mutant over the wild-type FKBP12.[16] However, it is good practice to include a negative control dTAG molecule in your experiments to account for any potential off-target effects of the chemical degrader itself.[11] Additionally, CRISPR-mediated tagging can have off-target genomic edits, which should be assessed, especially for long-term studies.
Data Summary Tables
Table 1: Recommended dTAG Molecule Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| dTAG Molecule Concentration (in vitro) | 5 nM - 500 nM | Perform a dose-response to find the optimal concentration.[11] |
| Incubation Time (in vitro) | 1 - 24 hours | A time-course experiment is recommended to determine optimal degradation kinetics.[16] |
| dTAG Molecule Concentration (in vivo) | Formulation dependent | Requires optimization to balance efficacy and toxicity.[12][13][14][15] |
Table 2: Donor Template Design Parameters for CRISPR-mediated Tagging
| Donor Template Type | Homology Arm Length | Advantages | Disadvantages |
| Plasmid | 400 - 700 bp | Suitable for large insertions. | Lower efficiency and higher toxicity than ssODNs. |
| ssODN | 30 - 50 nt | Higher efficiency for small insertions, less toxic. | Limited insertion size. |
| AAV | >1 kb | High efficiency for large insertions. | More complex to produce. |
Experimental Protocols
Protocol 1: Western Blot Analysis of dTAG-mediated Protein Degradation
-
Cell Seeding and Treatment:
-
Seed your FKBP12F36V-tagged cells in a 6-well plate.
-
Allow cells to adhere and reach 50-70% confluency.
-
Treat cells with the desired concentration of the dTAG molecule or DMSO as a vehicle control. Include a negative control dTAG molecule if available.
-
Incubate for the predetermined optimal time.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Incubate on ice for 15-30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest or the HA/FKBP12 tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: Immunofluorescence for Subcellular Localization of dTAG-tagged Protein
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[18]
-
Wash three times with PBS.
-
-
Blocking:
-
Block with 10% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[18]
-
-
Antibody Staining:
-
Incubate with the primary antibody (against your protein of interest or the tag) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the protein localization using a fluorescence microscope.
-
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Edit-R HDR Donor Designer for ssDNA templates [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Immunofluorescence Analysis Using Epitope-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Detecting Protein Subcellular Localization by Green Fluorescence Protein Tagging and 4',6-Diamidino-2-phenylindole Staining in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. cusabio.com [cusabio.com]
unexpected phenotypes after dTAGV-1 hydrochloride treatment
Welcome to the technical support center for dTAGV-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and optimizing their experiments using the dTAG system.
Frequently Asked Questions (FAQs)
Q1: What is dTAGV-1 and how does it work?
A1: dTAGV-1 is a highly selective, cell-permeable heterobifunctional molecule that induces the degradation of proteins tagged with the mutant FKBP12F36V protein. It functions as a PROTAC (Proteolysis Targeting Chimera), bringing the FKBP12F36V-tagged protein of interest into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the tagged protein by the proteasome.[1][2][3]
Q2: How specific is dTAGV-1?
A2: dTAGV-1 is designed to be exclusively selective for FKBP12F36V-tagged proteins.[2][4] Multiplexed quantitative mass spectrometry-based proteomics has shown that at effective concentrations, the FKBP12F36V-tagged protein is the only protein significantly degraded in the proteome.[2][5] It does not affect the wild-type FKBP12 protein.[4]
Q3: What is the purpose of the dTAGV-1-NEG control?
A3: dTAGV-1-NEG is an inactive diastereomer of dTAGV-1 that cannot bind to the VHL E3 ligase.[5] It serves as a crucial negative control to ensure that any observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the dTAGV-1 molecule itself.[2]
Q4: Can dTAGV-1 be used in vivo?
A4: Yes, dTAGV-1 is compatible with in vivo studies and has been shown to induce potent degradation of target proteins in animal models.[1][2] The hydrochloride salt is particularly suitable for in vivo applications.
Troubleshooting Guide for Unexpected Phenotypes
Even with a highly selective tool like dTAGV-1, researchers may encounter unexpected results. These are often related to the biological consequences of degrading the target protein rather than off-target effects of the molecule.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High Cell Toxicity | 1. The degraded protein is essential for cell survival. 2. Off-target effects of the FKBP12F36V tag itself. 3. Toxicity of dTAGV-1 at high concentrations in a specific cell line. | 1. Perform a dose-response and time-course experiment to find the minimal effective concentration and shortest treatment time. 2. Compare the phenotype to other methods of target knockdown (e.g., siRNA, CRISPRi). 3. Treat parental (non-tagged) cells with dTAGV-1 to assess baseline toxicity.[6] 4. Ensure the phenotype is not observed with the dTAGV-1-NEG control. |
| Inconsistent Degradation | 1. Cell health, confluency, or passage number affecting the ubiquitin-proteasome system.[7] 2. Instability of dTAGV-1 in the culture medium over time. 3. Suboptimal dTAGV-1 concentration. | 1. Standardize cell culture conditions, including seeding density and passage number.[7] 2. Prepare fresh dTAGV-1 solutions for each experiment. It is recommended that DMSO stock solutions are made and used on the same day.[8] 3. Perform a dose-response curve to determine the optimal concentration for your specific target and cell line. |
| Unexpected Phenotype (not readily explained by loss of the target protein's known function) | 1. The target protein has unknown functions. 2. The phenotype is a downstream, indirect consequence of target degradation. 3. "Neo-substrate" degradation, where the ternary complex leads to ubiquitination of other proteins. 4. The FKBP12F36V tag is interfering with the function of a binding partner. | 1. Conduct a thorough literature review of your target protein. 2. Perform unbiased global proteomics and transcriptomics (RNA-seq) to identify changes in other proteins and pathways.[9] 3. Compare the results to those obtained with the dTAGV-1-NEG control to rule out non-degradation-related effects.[9] 4. Validate that the N- or C-terminal tag placement does not disrupt protein function before initiating degradation experiments.[6] |
| No Degradation Observed | 1. Inefficient formation of the ternary complex (Target-dTAGV-1-VHL). 2. The FKBP12F36V tag is inaccessible. 3. Issues with the ubiquitin-proteasome pathway in the cell line. | 1. Confirm expression of the FKBP12F36V-tagged protein via Western blot or other methods. 2. Try tagging the other terminus of your protein of interest.[6] 3. Ensure the proteasome is functional by using a positive control (e.g., a known proteasome inhibitor should block degradation). 4. Consider using a dTAG molecule that recruits a different E3 ligase, such as a CRBN-recruiting dTAG molecule.[2] |
Key Experimental Protocols
In Vitro Degradation Assay
This protocol outlines a general procedure for inducing the degradation of an FKBP12F36V-tagged protein in a cell line of interest.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
Parental cells (not expressing the tagged protein) as a control.
-
This compound.
-
dTAGV-1-NEG (negative control).
-
DMSO (for stock solutions).
-
Cell lysis buffer.
-
Reagents for Western blotting or other protein detection methods.
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Compounds: Prepare a stock solution of dTAGV-1 and dTAGV-1-NEG in DMSO. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[8]
-
Treatment: Dilute the stock solutions to the desired final concentrations in cell culture medium. A typical starting concentration range is 100-500 nM.[2] Include the following conditions:
-
Vehicle control (DMSO).
-
dTAGV-1 at various concentrations.
-
dTAGV-1-NEG at a concentration corresponding to the highest dTAGV-1 concentration.
-
-
Incubation: Treat the cells for a specified period. Degradation can be observed as early as 1-4 hours after treatment.[2] A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended for initial characterization.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the levels of the tagged protein by Western blot, mass spectrometry, or other quantitative methods.
Global Proteomics Analysis for Off-Target Effects
This protocol provides a workflow to identify unintended protein degradation.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein.
-
This compound.
-
dTAGV-1-NEG.
-
Reagents for cell lysis, protein digestion, and tandem mass tag (TMT) labeling.
-
LC-MS/MS instrument.
Procedure:
-
Experimental Setup: Treat cells with DMSO, an effective concentration of dTAGV-1, and the same concentration of dTAGV-1-NEG. Use multiple biological replicates for each condition.
-
Sample Preparation: Lyse the cells, reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Normalize the data.
-
Compare protein abundance between dTAGV-1 treated samples and the DMSO and dTAGV-1-NEG controls.
-
A significantly degraded protein will show a substantial decrease in abundance only in the dTAGV-1 treated samples.[2]
-
Use bioinformatics tools for pathway analysis to understand the functional implications of any observed protein changes.[9]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 2. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating Targeted Protein Degradation: A Comparative Guide to dTAGV-1 Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), robust and reliable validation of induced protein knockdown is paramount. This guide provides a comprehensive comparison of dTAGV-1 hydrochloride, a VHL-recruiting degrader, with other prominent TAG-based degradation technologies. We delve into the experimental data, primarily from Western blotting, to offer a clear perspective on their performance and validation.
The dTAG (degradation tag) technology offers a powerful strategy for rapid and selective degradation of proteins of interest (POIs). This is achieved by fusing the POI with a "tag" that can be recognized by a heterobifunctional degrader molecule, which in turn recruits an E3 ubiquitin ligase to trigger the proteasomal degradation of the fusion protein. This compound is a key player in this field, specifically designed to degrade proteins tagged with the FKBP12F36V mutant protein by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: The dTAGV-1 System
The dTAGV-1 system operates through the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAGV-1 molecule, and the VHL E3 ligase complex. This proximity, induced by dTAGV-1, leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is highly specific due to the selective binding of dTAGV-1 to the mutant FKBP12F36V tag, leaving the wild-type FKBP12 protein unaffected.
A Head-to-Head Battle of Protein Degraders: dTAGV-1 Hydrochloride versus dTAG-13
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for researchers to selectively eliminate proteins of interest and study their functions. This guide provides a detailed comparison of two key heterobifunctional degraders within this system: the first-generation dTAG-13 and the newer, second-generation dTAGV-1 hydrochloride. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to assist researchers in selecting the optimal degrader for their specific needs.
Executive Summary
This compound and dTAG-13 are both potent degraders of FKBP12F36V-tagged fusion proteins. The fundamental difference lies in the E3 ubiquitin ligase they recruit to induce proteasomal degradation. dTAG-13 recruits Cereblon (CRBN), while this compound recruits the von Hippel-Lindau (VHL) E3 ligase complex.[1][2] This distinction leads to significant differences in their performance, particularly in terms of degradation efficiency for certain target proteins and in vivo pharmacokinetic properties. Experimental evidence suggests that dTAGV-1 offers advantages in specific contexts, including the degradation of proteins resistant to CRBN-mediated degradation and improved in vivo stability and exposure.[3][4][5]
Mechanism of Action: A Tale of Two E3 Ligases
The dTAG system's efficacy hinges on the creation of a ternary complex between the FKBP12F36V-tagged protein of interest, the dTAG molecule, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.
-
dTAG-13: This degrader incorporates a ligand for the CRBN E3 ligase. Upon binding to the FKBP12F36V tag on the target protein, dTAG-13 recruits the CRL4CRBN E3 ligase complex to ubiquitinate the target.[2]
-
This compound: As a second-generation degrader, dTAGV-1 was designed to recruit the VHL E3 ligase complex (CRL2VHL).[2][3] This alternative pathway was developed to overcome instances of "context- and protein-specific differences in the effectiveness of dTAG-13".[3][4]
Performance Comparison: In Vitro and In Vivo
Direct comparative studies have highlighted the enhanced capabilities of dTAGV-1 in certain scenarios.
In Vitro Degradation Efficiency
A key advantage of dTAGV-1 is its ability to degrade proteins that are resistant to dTAG-13. For instance, in EWS502 Ewing sarcoma cells, FKBP12F36V-EWS/FLI was only effectively degraded by dTAGV-1, while a control FKBP12F36V-GFP fusion was degraded by both compounds.[3]
Furthermore, in a HiBiT-based degradation assay using HEK293T cells, dTAGV-1 demonstrated superior potency. While dTAG-13 led to approximately 50% degradation of the HiBiT-fusion protein, dTAGV-1 achieved nearly complete degradation.[6]
| Parameter | This compound | dTAG-13 | Reference |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | [2][3] |
| Degradation of HiBiT-fusion protein (HEK293T) | Nearly complete degradation | ~50% degradation | [6] |
| Degradation of FKBP12F36V-EWS/FLI (EWS502 cells) | Effective | Ineffective | [3] |
Table 1: In Vitro Performance Comparison
In Vivo Pharmacokinetics
In vivo studies in mice have revealed that this compound possesses a more favorable pharmacokinetic profile compared to dTAG-13. Following intraperitoneal administration, dTAGV-1 exhibited a longer half-life and greater overall exposure.[3][4] This suggests that dTAGV-1 may be more suitable for in vivo experiments requiring sustained protein degradation. The improved duration of degradation with dTAGV-1 was also observed, with effects evident 28 hours after the final administration.[3]
| Parameter | This compound | dTAG-13 | Reference |
| Half-life (T1/2) | 4.43 hours | 2.41 hours | [3][4] |
| Area Under the Curve (AUCinf) | 18,517 hrng/mL | 6,140 hrng/mL | [3][4] |
Table 2: In Vivo Pharmacokinetic Comparison in Mice
Experimental Protocols
To facilitate the reproducible comparison of these degraders, detailed experimental protocols are provided below.
Experimental Workflow: Protein Degradation Assays
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
A Head-to-Head Battle for Protein Control: dTAGV-1 Hydrochloride vs. Auxin-Inducible Degron (AID) System
In the dynamic world of cellular biology and drug development, the ability to rapidly and selectively deplete a protein of interest is paramount to understanding its function and validating it as a therapeutic target. Two powerful technologies that have emerged as leaders in targeted protein degradation are the dTAGV-1 system and the auxin-inducible degron (AID) system. This guide provides a comprehensive comparison of these two systems, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their experimental needs.
At a Glance: Key Differences
| Feature | dTAGV-1 Hydrochloride | Auxin-Inducible Degron (AID) System |
| Mechanism | Heterobifunctional Degrader (PROTAC) | "Molecular Glue" System |
| Key Components | dTAGV-1 molecule, FKBP12F36V tag | Auxin (or analog), TIR1 E3 ligase component, AID tag |
| E3 Ligase | Recruits endogenous VHL | Utilizes an engineered SCFTIR1 complex |
| Inducer Molecule | This compound | Auxin (e.g., IAA) or 5-Ph-IAA (for AID2) |
| Tag Size | FKBP12F36V (~12 kDa) | miniIAA7 (miniAID) or full-length AID |
| Basal Degradation | Generally low to negligible | Can be an issue, but improved in AID2 system |
| Degradation Kinetics | Rapid, often within hours | Rapid, with significant depletion in hours |
| Reversibility | Reversible upon washout | Reversible upon washout |
| In Vivo Applicability | Demonstrated in mouse models | Demonstrated in various organisms, including mice |
Delving Deeper: Mechanism of Action
Both systems hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, but they do so in distinct ways.
dTAGV-1: A PROTAC Approach
The dTAGV-1 system employs a Proteolysis Targeting Chimera (PROTAC), a small molecule with two heads. One end binds to the protein of interest, which has been genetically tagged with a mutant form of the FKBP12 protein (FKBP12F36V). The other end of the dTAGV-1 molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This induced proximity triggers the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome. A key advantage of this system is its high selectivity, as dTAGV-1 does not bind to the wild-type FKBP12 protein, minimizing off-target effects.[1]
References
A Head-to-Head Comparison: dTAGV-1 Hydrochloride versus RNAi and CRISPR Knockout for Targeted Protein Modulation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, the choice of technology is paramount. This guide provides an objective comparison of dTAGV-1 hydrochloride, a novel targeted protein degradation technology, with the established methods of RNA interference (RNAi) and CRISPR knockout. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their application.
The ability to precisely control the levels of specific proteins is fundamental to understanding their roles in biological processes and for the development of novel therapeutics. While RNAi and CRISPR knockout have been workhorses in the field, the emergence of targeted protein degradation (TPD) technologies, such as the dTAG system, offers a new paradigm with distinct advantages.
At a Glance: A Comparative Overview
The dTAGV-1 system, RNAi, and CRISPR knockout each offer unique capabilities for reducing protein levels. The optimal choice depends on the specific experimental goals, such as the desired speed of action, the need for reversibility, and the tolerance for off-target effects.
| Feature | This compound | RNA Interference (RNAi) | CRISPR Knockout |
| Mechanism of Action | Post-translational protein degradation | Post-transcriptional mRNA degradation | Permanent gene disruption at the DNA level |
| Target | Protein of interest (requires FKBP12F36V tag) | Messenger RNA (mRNA) | Genomic DNA |
| Speed of Effect | Rapid (protein degradation within hours)[1][2] | Moderate (knockdown in 24-72 hours) | Slow (requires transcription and translation of editing machinery, followed by cell division) |
| Reversibility | Fully reversible upon washout of dTAGV-1[2] | Reversible, but duration can be long-lasting | Permanent and heritable |
| Specificity | Highly specific to the tagged protein[1] | Prone to off-target effects due to seed sequence homology | Off-target DNA cleavage can occur |
| Efficiency | High, can achieve >90% protein degradation[3] | Variable, typically 70-90% knockdown | High, can achieve complete gene knockout |
| Requirement | Expression of a fusion protein with the FKBP12F36V tag | Delivery of siRNA or shRNA | Delivery of Cas9 and guide RNA |
| In Vivo Applicability | Demonstrated efficacy in mouse models[1][4][5] | Feasible, but delivery can be a challenge | Feasible, with various delivery strategies |
Delving Deeper: Mechanisms of Action
Understanding the fundamental mechanisms of each technology is crucial for appreciating their respective strengths and limitations.
This compound: Hijacking the Cellular Machinery for Protein Destruction
The dTAG (degradation tag) system is a chemical biology tool that induces the degradation of a specific protein of interest (POI). This is achieved by genetically fusing the POI with a mutated FKBP12 protein (FKBP12F36V). dTAGV-1 is a heterobifunctional molecule that acts as a bridge, bringing the FKBP12F36V-tagged protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4][6][7][8] This induced proximity leads to the polyubiquitination of the target protein, marking it for rapid and efficient degradation by the proteasome.[4][7]
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. dTAGV-1 | AxisPharm [axispharm.com]
Confirming On-Target Effects of dTAGV-1: A Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted protein degrader is paramount. This guide provides a comparative overview of rescue experiments designed to confirm the on-target effects of dTAGV-1, a potent and selective degrader that recruits the von Hippel-Lindau (VHL) E3 ligase to FKBP12F36V-tagged proteins.
The degradation tag (dTAG) system offers rapid and specific degradation of target proteins. dTAGV-1, a second-generation dTAG molecule, demonstrates improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool for in vitro and in vivo studies.[1][2][3] To ensure that the observed phenotype is a direct consequence of the degradation of the protein of interest and not due to off-target effects, a series of rescue experiments are essential.
Mechanism of Action of dTAGV-1
dTAGV-1 is a heterobifunctional molecule composed of a ligand that binds to the FKBP12F36V mutant protein and a ligand that recruits the VHL E3 ubiquitin ligase.[1][4][5] This proximity induces the ubiquitination of the FKBP12F36V-tagged target protein, marking it for degradation by the proteasome.
Caption: Mechanism of dTAGV-1-mediated protein degradation.
Rescue Experiments to Confirm On-Target Effects
Several strategies can be employed to rescue the degradation of the target protein, thereby confirming that the observed cellular effects are due to the specific degradation of the intended target.
Chemical Rescue: Inactive Control Compound
A critical control is the use of dTAGV-1-NEG, a diastereomer of dTAGV-1 that is incapable of binding to VHL.[1][2][5] This compound retains its ability to bind to the FKBP12F36V tag but cannot recruit the E3 ligase, thus preventing degradation.
| Experiment | Description | Expected Outcome | Reference |
| dTAGV-1-NEG Control | Cells expressing the FKBP12F36V-tagged protein are treated with dTAGV-1-NEG. | No degradation of the target protein is observed, and the cellular phenotype mirrors that of untreated or DMSO-treated cells. | [1][2][5] |
Chemical Rescue: Proteasome and Neddylation Inhibition
To confirm the involvement of the ubiquitin-proteasome system, cells can be pre-treated with inhibitors of this pathway before the addition of dTAGV-1.
| Experiment | Description | Expected Outcome | Reference |
| Proteasome Inhibition | Cells are pre-treated with a proteasome inhibitor (e.g., Carfilzomib) before dTAGV-1 treatment. | Degradation of the target protein is blocked, and the downstream signaling and cellular phenotype are rescued. | [1][2] |
| Neddylation Inhibition | Cells are pre-treated with a Nedd8-activating enzyme inhibitor (e.g., MLN4924), which is required for the activity of Cullin-RING E3 ligases like VHL. | Target protein degradation is prevented, leading to a rescue of the phenotype. | [1][2] |
Genetic Rescue: E3 Ligase Knockout
A definitive method to demonstrate the dependency on the recruited E3 ligase is to perform the degradation experiment in cells where the ligase has been genetically removed.
| Experiment | Description | Expected Outcome | Reference |
| VHL Knockout | dTAGV-1 is applied to cells in which the VHL gene has been knocked out. | The degradation of the FKBP12F36V-tagged protein is completely abrogated. | [1] |
Experimental Workflow for a Rescue Experiment
Caption: A generalized workflow for conducting rescue experiments.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data from a series of rescue experiments, illustrating the expected outcomes.
| Condition | Target Protein Level (% of DMSO Control) | Cell Viability (% of DMSO Control) |
| DMSO | 100% | 100% |
| dTAGV-1 (100 nM) | 5% | 40% |
| dTAGV-1-NEG (100 nM) | 98% | 99% |
| Carfilzomib (1 µM) + dTAGV-1 (100 nM) | 95% | 97% |
| MLN4924 (1 µM) + dTAGV-1 (100 nM) | 92% | 95% |
| VHL Knockout + dTAGV-1 (100 nM) | 99% | 101% |
Comparison with Alternative Technologies
While dTAGV-1 is a powerful tool, other targeted protein degradation technologies exist, each with its own mechanism and corresponding rescue strategies.
| Technology | Mechanism | Key Rescue Experiment |
| dTAG-13 | Recruits CRBN E3 ligase to FKBP12F36V-tagged proteins. | CRBN knockout; treatment with CRBN-binding small molecules (e.g., thalidomide).[6] |
| Molecular Glues (e.g., IMiDs) | Induce interaction between an E3 ligase (often CRBN) and a target protein. | CRBN knockout; mutation of the target protein's binding site for the glue.[7] |
| TRIM-Away | Utilizes the TRIM21 E3 ligase to degrade antibody-bound proteins. | TRIM21 knockout; use of a non-binding antibody isotype. |
Detailed Experimental Protocols
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T, PATU-8902) in appropriate media.[1][5]
-
Transfect cells with a plasmid encoding the protein of interest fused to the FKBP12F36V tag using a suitable transfection reagent.
-
For stable cell lines, select transfected cells using an appropriate antibiotic.
Rescue Experiments:
-
Chemical Rescue:
-
Genetic Rescue:
-
Use CRISPR/Cas9 to generate VHL knockout cells.
-
Seed both wild-type and VHL knockout cells.
-
Treat with dTAGV-1 as described above.
-
Analysis of Protein Degradation:
-
Western Blotting:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
-
Luciferase Assay:
-
Mass Spectrometry-based Proteomics:
-
Perform quantitative proteomics to assess the global protein landscape and confirm the specificity of degradation.[1]
-
By employing these rigorous rescue experiments, researchers can confidently attribute the observed biological effects to the specific degradation of their target protein, thereby validating their findings and paving the way for further investigation.
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity in Targeted Protein Degradation: A Guide to Using dTAGV-1-NEG
For researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD), establishing the specificity of a degrader is paramount. The dTAG technology offers a powerful platform for rapid and selective protein degradation. Within this system, the negative control molecule, dTAGV-1-NEG, plays a critical role in validating that the observed degradation is a direct result of the intended mechanism.
This guide provides a comprehensive comparison of dTAGV-1 with its inactive diastereomer, dTAGV-1-NEG, supported by experimental data and detailed protocols. We will explore how dTAGV-1-NEG serves as an essential tool to confirm that the degradation of a target protein is dependent on the formation of a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The dTAGV-1 System: Mechanism of Action
The dTAG system is a dual-component platform consisting of a target protein fused to a mutant FKBP12F36V tag and a heterobifunctional dTAG molecule.[1] dTAGV-1 is a VHL-recruiting dTAG molecule that binds to both the FKBP12F36V tag on the protein of interest and the VHL E3 ubiquitin ligase. This binding event induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2]
dTAGV-1-NEG is a diastereomer of dTAGV-1 and serves as a crucial negative control.[3][4] Due to its stereochemistry, dTAGV-1-NEG is unable to bind to VHL, thereby preventing the formation of the ternary complex and subsequent protein degradation.[1][5] Any degradation observed in the presence of dTAGV-1 but not dTAGV-1-NEG can be confidently attributed to the specific, VHL-mediated degradation pathway.
Figure 1. Mechanism of dTAGV-1 mediated degradation and the role of dTAGV-1-NEG as a negative control.
Comparative Performance: dTAGV-1 vs. dTAGV-1-NEG
Experimental data consistently demonstrates the efficacy and specificity of dTAGV-1 in degrading FKBP12F36V-tagged proteins, while dTAGV-1-NEG shows no degradation activity.
In Vitro Degradation of FKBP12F36V-Nluc
In a study using 293FT cells expressing either wild-type FKBP12 (FKBP12WT-Nluc) or the mutant form (FKBP12F36V-Nluc), treatment with dTAGV-1 resulted in potent degradation of FKBP12F36V-Nluc.[1] In contrast, dTAGV-1 had no effect on FKBP12WT-Nluc, highlighting its selectivity for the mutant tag.[1][5] Crucially, dTAGV-1-NEG did not induce degradation of either FKBP12F36V-Nluc or FKBP12WT-Nluc, confirming that the degradation is dependent on VHL recruitment.[1][3][4]
| Compound | Target | Cell Line | Concentration | Time (h) | Result |
| dTAGV-1 | FKBP12F36V-Nluc | 293FT | 1-10 µM | 24 | Potent Degradation[1] |
| dTAGV-1 | FKBP12WT-Nluc | 293FT | 1-10 µM | 24 | No Degradation[1] |
| dTAGV-1-NEG | FKBP12F36V-Nluc | 293FT | 1-10 µM | 24 | No Degradation[1][3][4] |
| dTAGV-1-NEG | FKBP12WT-Nluc | 293FT | 1-10 µM | 24 | No Degradation[1][3][4] |
Degradation of Oncogenic KRASG12V
To demonstrate the utility of the dTAGV system for target validation, researchers evaluated the degradation of oncogenic KRASG12V.[1] In PATU-8902 cells engineered to express FKBP12F36V-KRASG12V, treatment with dTAGV-1 led to rapid degradation of the fusion protein.[1][5] This degradation was rescued by pre-treatment with a proteasome inhibitor (carfilzomib) or a Nedd8-activating enzyme inhibitor (MLN4924), and in VHL knockout cells, confirming the mechanism of action.[1] As expected, dTAGV-1-NEG did not induce degradation of KRASG12V.[3][4][5]
| Compound | Target | Cell Line | Concentration | Time (h) | Result |
| dTAGV-1 | FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 24 | Rapid Degradation[1] |
| dTAGV-1-NEG | FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 24 | No Degradation[3][4][5] |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the specificity of degradation using dTAGV-1 and dTAGV-1-NEG.
Cell Culture and Transfection
-
Cell Lines: Use a cell line appropriate for your protein of interest (e.g., 293FT for general expression, PATU-8902 for specific cancer models).
-
Transfection/Transduction: Express the target protein fused with the FKBP12F36V tag using standard transfection or lentiviral transduction methods. It is recommended to generate stable cell lines for consistent expression.
-
Control Cells: Include parental cells (without the fusion protein) and cells expressing a wild-type version of the tag (e.g., FKBP12WT) as additional controls.
In-Cell Degradation Assay
References
A Comparative Guide to dTAG Degraders: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) system has emerged as a powerful chemical biology tool for inducing rapid and selective protein degradation, offering significant advantages over traditional genetic knockdown or small-molecule inhibition approaches.[1][2] This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of commonly used dTAG degraders, including dTAG-13 and dTAGv-1. It aims to assist researchers in selecting the appropriate degrader and experimental setup for their specific target validation and functional genomics studies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The dTAG system operates through a "tag, degrade, discover" principle.[3] It involves fusing a protein of interest (POI) with a mutant FKBP12 protein (FKBP12F36V).[4][5] A heterobifunctional dTAG molecule then acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the POI and an E3 ubiquitin ligase.[1][6] This induced proximity triggers the polyubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome.[3][4]
Different dTAG degraders recruit distinct E3 ligases. For instance, dTAG-13 recruits the cereblon (CRBN) E3 ligase, while dTAGv-1 engages the von Hippel-Lindau (VHL) E3 ligase.[7][8] This difference in E3 ligase recruitment can influence the degradation efficiency and substrate scope of the degraders.
Pharmacodynamic and Pharmacokinetic Comparison
The choice of dTAG degrader can significantly impact experimental outcomes due to differences in their in vitro and in vivo properties. Below is a summary of key PK and PD parameters for dTAG-13 and dTAGv-1.
In Vitro Degradation Efficiency
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase |
| dTAG-13 | FKBP12F36V | 293FT | ~100 | >90% | CRBN |
| dTAGv-1 | FKBP12F36V-BRD4 | - | 40 | 95 | VHL |
| dTAGv-1 | FKBP12F36V-KRAS | - | 125 | 85 | VHL |
| dTAGv-1 | FKBP12F36V-EWS/FLI | - | 250 | 90 | VHL |
| dTAGv-1 | FKBP12F36V-Nluc | - | 5 | 98 | VHL |
| dTAG-7 | FKBP12F36V | 293FT | ~100 | >90% | CRBN |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data for dTAGv-1 is derived from a commercial source.[9] Data for dTAG-13 and dTAG-7 is estimated from graphical representations in Nabet et al., 2018.[6]
In Vivo Pharmacokinetics in Mice
| Parameter | dTAG-13 | dTAGv-1 |
| Dose | 1 mg/kg (IP) | 10 mg/kg (IP) |
| Half-life (t1/2) | 2.41 h | 4.43 h |
| Cmax | - | 2123 ng/mL |
| AUCinf | 6140 hng/mL | 18517 hng/mL |
Data from Nabet et al., 2020.[9]
These data indicate that dTAGv-1 exhibits a longer half-life and greater overall exposure (AUC) in mice compared to dTAG-13, which may translate to a more sustained degradation effect in vivo.[9]
Experimental Protocols
Successful implementation of the dTAG system relies on robust experimental procedures. Below are detailed protocols for key steps in a typical dTAG experiment.
CRISPR/Cas9-Mediated FKBP12F36V Knock-in
This protocol outlines the general steps for endogenous tagging of a protein of interest with FKBP12F36V using CRISPR/Cas9.
1. sgRNA Design:
-
Use a publicly available tool (e.g., CHOPCHOP) to design single guide RNAs (sgRNAs) that target the genomic locus immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of your gene of interest.[10]
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores.
2. Donor Plasmid Construction:
-
Synthesize or clone a donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
-
It is advisable to introduce silent mutations into the protospacer adjacent motif (PAM) sequence within the homology arms to prevent re-cutting of the integrated DNA by Cas9.
-
Include a selection marker (e.g., puromycin (B1679871) resistance gene) for later selection of edited cells.
3. Transfection:
-
Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor plasmid using a suitable transfection reagent.
4. Selection and Clonal Isolation:
-
After 48-72 hours, begin selection with the appropriate antibiotic.
-
Once colonies form, isolate single clones and expand them.
5. Validation:
-
Genomic DNA: Extract genomic DNA from the isolated clones and perform PCR using primers that flank the insertion site to confirm the correct integration of the FKBP12F36V tag. Sequence the PCR product to verify the in-frame fusion.
-
Protein Expression: Perform a Western blot on cell lysates from validated clones using an antibody against the protein of interest or an antibody that recognizes the FKBP12 tag to confirm the expression of the fusion protein at the expected molecular weight.
Western Blot Analysis of Protein Degradation
1. Cell Treatment:
-
Plate FKBP12F36V-tagged cells at an appropriate density.
-
Treat cells with the desired concentrations of the dTAG degrader or vehicle control (e.g., DMSO) for the indicated times (e.g., 0, 1, 2, 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or the FKBP12 tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
In Vivo Bioluminescence Imaging
This protocol is for monitoring the degradation of a luciferase-FKBP12F36V fusion protein in a mouse xenograft model.
1. Animal Preparation:
-
Anesthetize the mouse using isoflurane.[12]
2. Substrate Injection:
-
Inject D-luciferin (typically 150 mg/kg) intraperitoneally (IP).[12]
3. Imaging:
-
Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire images at set intervals after luciferin (B1168401) injection (e.g., 5, 10, 15 minutes) to determine the peak signal.[13]
-
For a degradation time-course study, acquire a baseline image before administering the dTAG degrader. Then, administer the degrader and acquire images at various time points post-administration (e.g., 4, 8, 24, 48 hours).[6]
4. Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor or area of signal.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Normalize the signal at each time point to the baseline signal for each animal.
Pharmacokinetic Analysis in Mice
1. Dosing:
-
Administer the dTAG degrader to mice via the desired route (e.g., intraperitoneal, intravenous, subcutaneous).[3] Formulations should be optimized for solubility and tolerability. For example, dTAG-13 has been formulated in 20% Solutol and 5% DMSO in saline.[6]
2. Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
3. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
4. Bioanalysis:
-
Extract the dTAG compound from the plasma samples.
-
Quantify the concentration of the dTAG degrader in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
The dTAG system offers a versatile and powerful platform for the rapid and specific degradation of target proteins. The choice between different dTAG degraders, such as the CRBN-recruiting dTAG-13 and the VHL-recruiting dTAGv-1, should be guided by their respective pharmacokinetic and pharmacodynamic profiles. dTAGv-1's longer half-life and greater in vivo exposure may be advantageous for studies requiring sustained protein knockdown. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing dTAG technology for their specific research needs.
References
- 1. stemcell.com [stemcell.com]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 8. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy dTAGV-1 TFA [smolecule.com]
- 10. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Selectivity of dTAGV-1 Hydrochloride: A Comparative Proteomic Analysis
For researchers, scientists, and drug development professionals, the precise control of protein levels is paramount. The dTAG (degradation tag) system offers a powerful tool for targeted protein degradation. This guide provides a comprehensive comparison of the VHL-recruiting degrader, dTAGV-1 hydrochloride, with alternative degrader technologies, supported by quantitative proteomic data and detailed experimental protocols to confirm its exceptional selectivity.
The dTAG system utilizes a heterobifunctional molecule to induce the degradation of a target protein fused with a mutant FKBP12F36V tag. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent proteasomal degradation. This targeted approach promises high selectivity, a crucial factor in avoiding off-target effects and ensuring reliable experimental outcomes.
Comparative Analysis of Degrader Selectivity
To objectively assess the selectivity of this compound, we have compiled quantitative proteomic data from studies analyzing dTAGV-1 and several alternative targeted protein degradation technologies. The following table summarizes the key findings, focusing on the number of significantly degraded proteins (potential off-targets) identified in global proteomic analyses.
| Degrader Technology | Compound | Target Protein/Tag | Cell Line | No. of Significantly Degraded Proteins (Off-Targets) | Reference |
| dTAG (VHL-recruiting) | dTAGV-1 | LACZ-FKBP12F36V | PATU-8902 | 0 | [1] |
| dTAG (CRBN-recruiting) | dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | 0 | [2] |
| HaloPROTAC | HaloPROTAC-E | Halo-tagged VPS34 complex | HEK293 | 0 (outside of the intended complex) | [3] |
| BromoTag | AGB1 | BromoTag-Brd2 | HEK293 | 0 | [4][5] |
| SNIPER | SNIPER(ERα) | Estrogen Receptor α (ERα) | MCF-7 | Not specified in broad proteomics | [6] |
Note: The number of off-targets is defined as proteins showing statistically significant degradation, excluding the intended target protein or its immediate complex members.
The data clearly demonstrates the high selectivity of the dTAGV-1 system. In a study by Nabet et al. (2020), multiplexed quantitative mass spectrometry-based proteomics revealed that upon treatment with dTAGV-1, the FKBP12F36V-tagged protein was the only protein in the proteome to be significantly degraded[1]. This level of precision is comparable to other highly selective degrader tag systems like the CRBN-recruiting dTAG-13, HaloPROTAC, and BromoTag. While SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) technology is a powerful tool for degrading endogenous proteins, comprehensive, unbiased proteomic studies detailing off-target effects are less readily available for direct comparison in this format.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Navigating the Disposal of dTAGV-1 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins used in targeted protein degradation research.
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not a hazardous substance or mixture[1]. This classification is the primary determinant for its disposal protocol. However, it is imperative for laboratory personnel to always consult their institution's specific safety guidelines and waste disposal procedures, as these may vary.
Key Safety Information:
| Parameter | Classification | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| CAS Number | 2624313-16-0 | MedChemExpress SDS[1] |
| Molecular Formula | C68H91ClN6O14S | MedChemExpress SDS[1] |
Standard Disposal Protocol for Non-Hazardous Chemical Waste
Given its non-hazardous nature, the disposal of this compound typically follows standard laboratory procedures for non-hazardous chemical waste. This involves a series of steps to ensure minimal environmental impact and compliance with local regulations.
Experimental Protocol: Disposal of this compound
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Local regulations and institutional policies are the ultimate authority on proper disposal methods.
-
Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous substances. If it has been mixed with or is contaminated by a hazardous chemical, it must be treated and disposed of as hazardous waste.
-
Neutralization (If Applicable): While this compound is not classified as hazardous, if it is in a solution with an extreme pH, it may need to be neutralized to a pH between 6.0 and 8.0 before disposal.
-
Collection and Labeling:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.
-
Clearly label the container as "Non-Hazardous Waste" and specify the contents, including the full chemical name "this compound" and its concentration if in solution.
-
-
Disposal Path:
-
Uncontaminated Solid Waste: If the this compound is in a pure, solid form and uncontaminated, it can typically be disposed of as general laboratory waste, provided it is securely contained.
-
Aqueous Solutions: For dilute, non-hazardous aqueous solutions, some institutions may permit drain disposal with copious amounts of water. However, this is highly dependent on local wastewater regulations and institutional policies. Always verify before proceeding.
-
Contaminated Waste: If contaminated with hazardous materials, the waste must be segregated and disposed of through your institution's hazardous waste management program.
-
Logical Workflow for Disposal Decision-Making
To aid researchers in making the correct disposal decision, the following workflow diagram illustrates the key steps and considerations.
Caption: Disposal decision workflow for this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
